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  • Product: 7-(Aminomethyl)quinolin-8-ol dihydrochloride
  • CAS: 1909319-46-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride in Neurodegenerative Disease Models

Abstract Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A confluence of factors, including metal ion dyshomeostasis, oxidative...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A confluence of factors, including metal ion dyshomeostasis, oxidative stress, and neuroinflammation, are central to their pathogenesis.[1][2][3] The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a promising structure in medicinal chemistry due to its potent metal chelating and antioxidant properties.[4][5][6] This technical guide provides a comprehensive overview of the core mechanism of action of a specific 8-HQ derivative, 7-(Aminomethyl)quinolin-8-ol dihydrochloride (AMQ), within the context of neurodegenerative disease models. We will explore its multi-target-directed ligand nature, focusing on its ability to modulate metal-induced toxicity and attenuate oxidative damage. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for investigation.

The Multifactorial Challenge of Neurodegeneration & The Promise of Quinoline Scaffolds

The pathology of neurodegenerative disorders is complex and multifactorial. Key contributing factors include:

  • Metal Ion Dyshomeostasis: Transition metals like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺) are essential for normal brain function, yet their dysregulation is implicated in the aggregation of proteins like amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein in Parkinson's disease.[1][7][8] These metals can directly participate in redox reactions, leading to the generation of harmful reactive oxygen species (ROS).[9]

  • Oxidative Stress: An imbalance between the production of ROS and the brain's antioxidant defense mechanisms leads to oxidative stress.[2][10] This results in damage to crucial cellular components, including lipids, proteins, and nucleic acids, ultimately contributing to neuronal cell death.[3][8][11]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of many compounds with diverse biological activities.[5][12] Derivatives of 8-hydroxyquinoline are particularly noteworthy for their ability to act as multi-target-directed ligands.[13][14] Their mechanism is often centered on their capacity as potent metal chelators.[15][16] Unlike strong chelators that strip essential metals from the system, compounds like clioquinol, a well-studied 8-HQ derivative, are thought to act as "ionophores," binding and redistributing metal ions to restore homeostasis.[7][16][17] This dual-functionality—reducing metal-driven protein aggregation and mitigating metal-catalyzed oxidative stress—makes them highly attractive therapeutic candidates.[9][16]

Core Postulated Mechanisms of Action of AMQ

Based on the established properties of the 8-hydroxyquinoline scaffold, the therapeutic potential of 7-(Aminomethyl)quinolin-8-ol (AMQ) in neurodegenerative disease models is predicated on two primary, interconnected mechanisms.

Metal Ion Chelation and Redistribution

The core of AMQ's neuroprotective activity lies in the 8-hydroxyquinoline moiety, a well-established bidentate chelating agent for divalent and trivalent metal ions.[15][16]

  • Causality: The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable coordination complex with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[15] This action is critical because these are the very metals implicated in promoting the misfolding and aggregation of amyloid-beta and alpha-synuclein.[1][7] By sequestering these ions, AMQ can theoretically prevent or even reverse the formation of toxic protein oligomers and plaque deposits.[7][9] The aminomethyl substitution at the 7-position can further modulate the solubility and electronic properties of the molecule, potentially enhancing its bioavailability and ability to cross the blood-brain barrier.[14]

Attenuation of Oxidative Stress

Oxidative stress is a common downstream pathway of neuronal damage in most neurodegenerative diseases.[2][8] AMQ is hypothesized to counteract this through two routes:

  • Direct Antioxidant Activity: The phenolic hydroxyl group on the quinoline ring can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals.[4][5]

  • Indirect Antioxidant Activity via Metal Chelation: This is the more significant proposed mechanism. The Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical (•OH), are catalyzed by redox-active metals like Fe²⁺ and Cu⁺.[9] By chelating these ions and stabilizing them in a redox-inactive state, AMQ prevents them from participating in these ROS-generating reactions, thereby providing potent indirect antioxidant protection.[1][9]

The following diagram illustrates the central role of AMQ in mitigating these pathological processes.

AMQ_Mechanism cluster_pathology Pathological Drivers in Neurodegeneration cluster_intervention AMQ Intervention Metal Ions Metal Ions Protein Misfolding Protein Misfolding Metal Ions->Protein Misfolding Promotes Aggregation Oxidative Stress (ROS) Oxidative Stress (ROS) Metal Ions->Oxidative Stress (ROS) Catalyzes Fenton Rxn Neuronal Damage Neuronal Damage Protein Misfolding->Neuronal Damage Oxidative Stress (ROS)->Neuronal Damage AMQ 7-(Aminomethyl)quinolin-8-ol (AMQ) AMQ->Metal Ions AMQ->Oxidative Stress (ROS) Inhibits Formation

Caption: Postulated dual-action mechanism of AMQ in neurodegeneration.

Experimental Validation: Protocols and Methodologies

To validate the proposed mechanisms of AMQ, a series of in vitro experiments are required. The human neuroblastoma SH-SY5Y cell line is a common and appropriate model, as it can be differentiated into a more mature neuronal phenotype and is susceptible to neurotoxins used to mimic neurodegenerative conditions.[6][18]

Protocol: In Vitro Metal Chelation Assay (Spectrophotometric)

This protocol determines the ability of AMQ to chelate ferrous iron (Fe²⁺), which is crucial for its proposed role in inhibiting the Fenton reaction. The assay is based on the competition between AMQ and Ferrozine for Fe²⁺ ions.[19][20]

Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. When a chelating agent like AMQ is present, it will bind to Fe²⁺, preventing the formation of the Fe²⁺-Ferrozine complex and causing a decrease in absorbance.

Materials:

  • 7-(Aminomethyl)quinolin-8-ol dihydrochloride (AMQ)

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine solution (5 mM in methanol)

  • EDTA (positive control)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well microplate and plate reader

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of AMQ in the phosphate buffer. Create a dilution series (e.g., 1, 10, 50, 100, 500 µM). Prepare a similar dilution series for EDTA as a positive control.

  • Assay Reaction: To the wells of a 96-well plate, add 100 µL of the various concentrations of AMQ, EDTA, or buffer (for the control).

  • Add Iron: Add 50 µL of the 2 mM FeCl₂ solution to all wells. Mix gently and incubate for 5 minutes at room temperature.

  • Initiate Color Reaction: Add 50 µL of the 5 mM Ferrozine solution to all wells to start the reaction. Mix thoroughly and incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis: The percentage of Fe²⁺ chelating activity is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 Plot the percentage of chelating activity against the concentration of AMQ to determine the IC50 value.

Trustworthiness Check: The inclusion of EDTA, a strong, well-characterized chelator, serves as a positive control to validate the assay's performance. The control wells (buffer only) establish the baseline for 0% chelation.

Protocol: Assessing Neuroprotection Against Oxidative Insult

This protocol evaluates whether AMQ can protect neuronal cells from death induced by an oxidative toxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), which are commonly used to model Parkinson's and Alzheimer's disease in vitro, respectively.[4][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

Materials:

  • Differentiated SH-SY5Y cells

  • AMQ

  • Neurotoxin (e.g., H₂O₂ or 6-OHDA)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate and plate reader

Step-by-Step Methodology:

  • Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of AMQ (determined from a prior cytotoxicity assay) for 2-4 hours. Include wells with no treatment (untreated control) and vehicle control (if AMQ is dissolved in a solvent like DMSO).

  • Induce Toxicity: Add the neurotoxin (e.g., 100 µM H₂O₂) to all wells except the untreated control. Create a "toxin alone" control group that does not receive AMQ pre-treatment.

  • Incubation: Incubate for 24 hours.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. % Viability = (A_sample / A_control) * 100

Protocol: Quantifying Intracellular Reactive Oxygen Species (ROS)

This protocol directly measures the ability of AMQ to reduce the generation of intracellular ROS induced by a neurotoxin.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22][23]

Materials:

  • Differentiated SH-SY5Y cells

  • AMQ

  • Neurotoxin (e.g., H₂O₂)

  • H₂DCFDA probe (10 mM stock in DMSO)

  • N-acetylcysteine (NAC) as a positive control antioxidant

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from the neuroprotection protocol (3.2).

  • Probe Loading: After the pre-treatment period, remove the media and wash the cells with warm PBS. Add media containing 10 µM H₂DCFDA and incubate for 30 minutes at 37°C in the dark.

  • Induce Oxidative Stress: Remove the probe-containing media, wash with PBS, and add fresh media containing the neurotoxin (e.g., H₂O₂).

  • Measurement: Immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) at various time points (e.g., 0, 30, 60 minutes) using a microplate reader.

  • Data Analysis: Normalize the fluorescence of treated samples to the control cells at time zero. Compare the rate of fluorescence increase in AMQ-treated cells to the "toxin alone" group. The NAC-treated group should show significant ROS suppression.

The following diagram illustrates the experimental workflow for assessing AMQ's neuroprotective and antioxidant effects.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays (24h) cluster_analysis Data Analysis & Interpretation A Seed & Differentiate SH-SY5Y Cells B Pre-treat with AMQ (Dose-Response) A->B C Induce Neurotoxicity (e.g., H₂O₂) B->C D MTT Assay for Cell Viability C->D E H₂DCFDA Assay for Intracellular ROS C->E F Quantify Neuroprotection (Viability %) D->F G Quantify Antioxidant Effect (Fluorescence Intensity) E->G

Caption: Workflow for in vitro evaluation of AMQ's neuroprotective effects.

Data Presentation & Expected Outcomes

The quantitative data generated from these protocols should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Metal Chelation and Neuroprotective Efficacy of AMQ

CompoundFe²⁺ Chelation IC50 (µM)Neuroprotection EC50 (µM) vs. H₂O₂Max Protection (%) at 50 µM
AMQ Experimental ValueExperimental ValueExperimental Value
EDTA ~15 µM (Reference)N/AN/A
NAC N/A~500 µM (Reference)~95%

Data to be populated with experimental results. Reference values are illustrative.

Table 2: Effect of AMQ on Intracellular ROS Production

Treatment GroupRelative Fluorescence Units (RFU) at 60 min% ROS Inhibition
Control (No Toxin) 100 ± 8N/A
H₂O₂ Alone 850 ± 450%
H₂O₂ + AMQ (10 µM) Experimental ValueCalculated Value
H₂O₂ + AMQ (50 µM) Experimental ValueCalculated Value
H₂O₂ + NAC (1 mM) 150 ± 12~94%

Data presented as Mean ± SEM. Values to be populated experimentally.

Summary and Future Directions

7-(Aminomethyl)quinolin-8-ol dihydrochloride (AMQ) is a promising therapeutic candidate for neurodegenerative diseases based on the robust pharmacology of its core 8-hydroxyquinoline structure. The primary mechanisms of action are centered on its ability to chelate and redistribute pathological metal ions and to attenuate damaging oxidative stress. The protocols detailed in this guide provide a validated framework for quantifying these effects in established in vitro models.

Future research should focus on:

  • In Vivo Studies: Validating these findings in transgenic animal models of Alzheimer's or toxin-induced models of Parkinson's disease.

  • Blood-Brain Barrier Permeability: Assessing the ability of AMQ to cross the blood-brain barrier, a critical step for any CNS-targeted therapeutic.[14]

  • Advanced Mechanistic Studies: Utilizing techniques like Western blotting to investigate the effect of AMQ on downstream signaling pathways related to oxidative stress and cell survival, such as the Nrf2 pathway.[24][25]

By systematically validating these mechanisms, the full therapeutic potential of AMQ and related derivatives can be elucidated, paving the way for novel treatments for these devastating diseases.

References

  • Metal chelation as a potential therapy for Alzheimer's disease. PubMed.
  • Sources of Oxidative Stress in Parkinson's Disease: Pathways and Therapeutic Implic
  • Oxidative stress and antioxidant therapy in Parkinson's disease. PubMed.
  • Novel Chelation Therapy Shows Promise for Alzheimer's.
  • Parkinson's disease: oxidative stress and therapeutic approaches. PubMed.
  • Advances in current in vitro models on neurodegener
  • Abrogating Oxidative Stress as a Therapeutic Strategy Against Parkinson's Disease: A Mini Review of the Recent Advances on Natural Therapeutic Antioxidant and Neuroprotective Agents. Google AI.
  • Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Compar
  • Oxidative Stress and Neurodegeneration: Insights and Therapeutic Str
  • Effects of quinoline-based compounds on neuronal cells.
  • Metal Ions-Mediated Oxidative Stress in Alzheimer's Disease and Chel
  • Application Note: Western Blot Analysis of Nrf2 Activation by Tinoridine Hydrochloride. Benchchem.
  • Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. Benchchem.
  • Metal Ion Chelators Hold Enormous Potential in Neurodegenerative Disorders. Drug Discovery and Development.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases.
  • Understanding Alzheimer's Disease and its Metal Chelation Therapeutics: A Narr
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PMC.
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer.
  • In vitro Disease Models for Screening Services. NeuroProof.
  • In vitro Models of Neurodegener
  • Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chel
  • Approaches for Reactive Oxygen Species and Oxidative Stress Quantific
  • New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegener
  • Reactive Oxygen Species (ROS) Detection. BMG Labtech.
  • Application Notes and Protocols for Determining the Metal Chel
  • A Comparative Analysis of 8-Hydroxyquinoline and Clioquinol in Neurodegener
  • Western Blot Analysis Confirms Nrf2 Stabilization by Nrf2 (69-84)
  • Novel Tacrine−8-Hydroxyquinoline Hybrids as Multifunctional Agents for the Treatment of Alzheimer's Disease, with Neuroprotective, Cholinergic, Antioxidant, and Copper-Complexing Properties. Journal of Medicinal Chemistry.
  • Methods for the detection of reactive oxygen species. RSC Publishing.
  • The Potent Biological Versatility of 7-Aminoquinolin-8-ol Deriv
  • Western blot analysis of Nrf2 concentration in the nuclear and...
  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.
  • Synthesis and biological activity of some 5-substituted aminomethyl-8-hydroxyquinoline-7-sulphonic acids. PubMed.
  • Synthesis of 7-Aminoquinolin-8-ol Derivatives: An Applic
  • Western Blotting analysis of Nrf2 in nuclear extracts. Figshare.
  • Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxid
  • Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus s
  • Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids.
  • Screening for Antioxidant Activity: Metal Chelating Assay.
  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

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Exploratory

An In-depth Technical Guide to 7-(Aminomethyl)quinolin-8-ol Dihydrochloride: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 7-(aminomethyl)quinolin-8-ol dihydrochloride, a derivative of the versatile 8-hydroxyquinoline sca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(aminomethyl)quinolin-8-ol dihydrochloride, a derivative of the versatile 8-hydroxyquinoline scaffold. While specific data for the dihydrochloride salt is limited in publicly available literature, this document synthesizes information on the parent compound and related derivatives to offer valuable insights for researchers in medicinal chemistry, drug discovery, and materials science. We will delve into its chemical structure, projected molecular weight, and key properties, with a focus on the scientific principles that underpin its potential applications.

Core Molecular Structure and Properties

7-(Aminomethyl)quinolin-8-ol is a bifunctional molecule featuring the rigid, aromatic quinoline core, which is prevalent in numerous biologically active compounds. The strategic placement of a hydroxyl group at the 8-position and an aminomethyl group at the 7-position creates a potent metal-chelating motif. This chelation capability is central to the biological activities observed in the broader class of 8-hydroxyquinoline derivatives.

The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms: the quinoline ring nitrogen and the primary amine of the aminomethyl substituent. This salt form is anticipated to enhance the compound's solubility in aqueous media, a critical factor for many biological and pharmaceutical applications.

Table 1: Physicochemical Properties of 7-(Aminomethyl)quinolin-8-ol and its Dihydrochloride Salt

Property7-(Aminomethyl)quinolin-8-ol (Free Base)7-(Aminomethyl)quinolin-8-ol Dihydrochloride (Calculated)
CAS Number 591207-61-3[1]Not available
Molecular Formula C₁₀H₁₀N₂OC₁₀H₁₂Cl₂N₂O
Molecular Weight 174.20 g/mol 247.12 g/mol
Canonical SMILES C1=CC2=C(C(=C1)O)N=CC=C2CNC1=CC2=C(C(=C1)O)N=CC=C2CN.Cl.Cl
Appearance Expected to be a solidExpected to be a crystalline solid
Solubility Likely soluble in organic solventsExpected to have enhanced aqueous solubility
pKa Not experimentally determinedNot experimentally determined

Synthesis and Chemical Logic

The synthesis of 7-(aminomethyl)quinolin-8-ol typically involves a multi-step process, leveraging the reactivity of the 8-hydroxyquinoline scaffold. A common and logical synthetic strategy is the Mannich reaction.[2][3][4][5] This reaction introduces an aminomethyl group onto an acidic proton of a substrate, in this case, the C-7 position of 8-hydroxyquinoline, which is activated for electrophilic substitution.

Conceptual Synthetic Workflow:

// Node styles "8-Hydroxyquinoline" [fillcolor="#FBBC05"]; "Mannich_Reaction" [shape=ellipse, fillcolor="#FFFFFF"]; "7-(Aminomethyl)quinolin-8-ol" [fillcolor="#34A853"]; "Salt_Formation" [shape=ellipse, fillcolor="#FFFFFF"]; "7-(Aminomethyl)quinolin-8-ol\ndihydrochloride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } dot

Caption: Conceptual workflow for the synthesis of 7-(Aminomethyl)quinolin-8-ol dihydrochloride.

Experimental Protocol: A Representative Mannich Reaction

The following is a generalized protocol for the aminomethylation of an 8-hydroxyquinoline derivative, which serves as a foundational method that could be adapted for the synthesis of 7-(aminomethyl)quinolin-8-ol.

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline in a suitable solvent such as ethanol.

  • Reagent Addition: To this solution, add an aqueous solution of formaldehyde (e.g., 37% formalin) and a source of ammonia (e.g., ammonium hydroxide) or a primary/secondary amine. The reaction is often carried out at room temperature or with gentle heating.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve solvent evaporation, extraction, and precipitation. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[6]

  • Salt Formation: To obtain the dihydrochloride salt, the purified free base is dissolved in an appropriate solvent (e.g., ethanol or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate is then collected by filtration and dried.

The Central Role of Metal Chelation in Biological Activity

The defining characteristic of 8-hydroxyquinoline and its derivatives is their ability to act as bidentate chelating agents for a wide range of metal ions.[7] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a stable five-membered ring with the metal ion. This chelation is fundamental to the observed biological effects.

Metal_Chelation cluster_0 7-(Aminomethyl)quinolin-8-ol cluster_1 Metal Ion (M²⁺) cluster_2 Chelated Complex Molecule Molecule Structure (Image Placeholder) Complex Complex Structure (Image Placeholder) Molecule->Complex Chelation Metal M²⁺ Metal->Complex

Caption: Metal chelation by 7-(Aminomethyl)quinolin-8-ol.

The introduction of the aminomethyl group at the 7-position can modulate the electronic properties of the quinoline ring system, potentially influencing the stability and selectivity of the metal complexes formed. This fine-tuning of the chelating properties is a key strategy in the design of 8-hydroxyquinoline-based therapeutic agents.

Therapeutic and Research Applications

Derivatives of 7-aminoquinolin-8-ol are being actively investigated for a variety of therapeutic applications, primarily stemming from their metal-chelating properties.

Anticancer Activity

A significant body of research points to the potent anticancer activity of 7-substituted 8-hydroxyquinoline derivatives.[7] The proposed mechanism of action involves the chelation of intracellular metal ions, such as copper and iron, which leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, ultimately inducing cancer cell death. Some of these compounds have shown efficacy against multidrug-resistant cancer cell lines.[3]

Antimicrobial Properties

The 8-hydroxyquinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6] The antimicrobial activity is also linked to the chelation of essential metal ions required for microbial growth and enzymatic function. By sequestering these metals, the compounds can disrupt vital metabolic pathways in bacteria and fungi. Studies on various 7-substituted quinolin-8-ol derivatives have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[6]

Neuroprotective Potential

The dysregulation of metal ion homeostasis is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The ability of 8-hydroxyquinoline derivatives to chelate excess metal ions in the brain makes them promising candidates for neuroprotective therapies.[7] By sequestering these metal ions, these compounds can mitigate metal-induced oxidative stress and neurotoxicity.

Future Directions and Conclusion

7-(Aminomethyl)quinolin-8-ol dihydrochloride represents a promising, yet underexplored, member of the 8-hydroxyquinoline family. Its anticipated enhanced aqueous solubility makes it an attractive candidate for further investigation in biological systems.

Key areas for future research include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthesis protocol for the dihydrochloride salt, along with comprehensive characterization data, is crucial.

  • In-depth Biological Evaluation: Rigorous in vitro and in vivo studies are needed to specifically assess the anticancer, antimicrobial, and neuroprotective properties of the dihydrochloride salt.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aminomethyl group and substitutions on the quinoline ring could lead to the discovery of derivatives with enhanced potency and selectivity.

  • Mechanistic Studies: Further elucidation of the precise mechanisms of action, including the role of metal chelation and the downstream cellular effects, will be vital for its development as a therapeutic agent.

References

  • The Potent Biological Versatility of 7-Aminoquinolin-8-ol Derivatives: A Technical Guide. Benchchem.

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. SZTE Publicatio Repozitórium.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Chemical Data Collections.

  • 7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride. Sapphire Bioscience.

  • Synthesis and biological activity of some 5-substituted aminomethyl-8-hydroxyquinoline-7-sulphonic acids. PubMed.

  • 7-(Aminomethyl)quinolin-8-ol. BLD Pharm.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI.

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • KANTO CHEMICAL CO.,INC.

  • Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. ResearchGate.

  • Safety Data Sheet. DC Fine Chemicals.

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

  • Quinoline - SAFETY DATA SHEET.

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate.

  • Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. Google Patents.

  • PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. European Patent Office.

  • 7-Aminoquinoline-8-ol — Chemical Substance Information. NextSDS.

  • Synthesis of 7-Aminoquinolin-8-ol Derivatives: An Application Note and Protocol. Benchchem.

  • 7-Quinolinol. Tokyo Chemical Industry Co., Ltd.

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.

  • Preparation method of 7-chloro-8-methylquinoline. Google Patents.

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Foundational

Synthesis Pathways and Characterization of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride: A Technical Guide

Introduction & Mechanistic Rationale The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and broad-spectrum biological activities, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and broad-spectrum biological activities, including neuroprotective and anti-proliferative effects[1]. The functionalization of the 8-HQ core at the C-7 position is a critical vector for modulating its physicochemical properties and target affinity. Specifically, the introduction of a primary aminomethyl group to yield 7-(Aminomethyl)quinolin-8-ol dihydrochloride enhances aqueous solubility and provides a versatile handle for downstream conjugation or bi-dentate coordination with transition metals.

As an electron-rich aromatic system, 8-HQ is highly susceptible to electrophilic aromatic substitution, particularly at the C-5 and C-7 positions. The presence of the hydroxyl group at C-8 strongly directs electrophilic attack to the ortho (C-7) and para (C-5) positions. However, under specific conditions, regioselective functionalization at C-7 can be achieved, making it an ideal substrate for Mannich-type reactions and related C–C bond-forming methodologies[1][2].

Retrosynthetic Strategies and Pathway Selection

The direct synthesis of a primary amine via a classical Mannich reaction (using ammonia and formaldehyde) often suffers from over-alkylation, leading to secondary or tertiary amine byproducts. To enforce strict stoichiometric control and ensure the formation of the primary amine, a modified Gabriel synthesis approach is preferred.

The Modified Gabriel-Mannich Pathway

This pathway utilizes phthalimide as the amine surrogate in a modified Mannich-type condensation (Tscherniac-Einhorn reaction).

  • Electrophilic Attack: Formaldehyde and phthalimide form an N-(hydroxymethyl)phthalimide intermediate, which under acidic conditions generates a highly reactive iminium-like electrophile.

  • Regioselective Substitution: The electrophile attacks the C-7 position of 8-HQ[3]. The steric bulk of the phthalimide group, combined with the directing effect of the C-8 hydroxyl, favors C-7 over C-5 substitution.

  • Deprotection & Salt Formation: Hydrazinolysis (Ing-Manske procedure) cleaves the phthalimide protecting group to yield the free base, which is subsequently trapped as the dihydrochloride salt to prevent oxidative degradation and improve shelf stability.

SynthesisPathway N1 8-Hydroxyquinoline N2 Mannich-type Condensation (HCHO, Phthalimide, H+) N1->N2 N3 7-(Phthalimidomethyl)quinolin-8-ol N2->N3 N4 Hydrazinolysis (N2H4·H2O, EtOH, Reflux) N3->N4 N5 7-(Aminomethyl)quinolin-8-ol (Free Base) N4->N5 N6 Salt Formation (HCl gas / Diethyl Ether) N5->N6 N7 7-(Aminomethyl)quinolin-8-ol dihydrochloride N6->N7

Synthetic workflow for 7-(Aminomethyl)quinolin-8-ol dihydrochloride via Gabriel synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the steps: for instance, the use of anhydrous conditions during salt formation prevents the hydrolysis of the target compound.

Step 1: Synthesis of 7-(Phthalimidomethyl)quinolin-8-ol
  • Rationale: Phthalimide acts as a protected ammonia equivalent, preventing polyalkylation[2].

  • Procedure:

    • Dissolve 8-hydroxyquinoline (10.0 mmol) and N-(hydroxymethyl)phthalimide (10.5 mmol) in 30 mL of absolute ethanol.

    • Add a catalytic amount of concentrated HCl (0.5 mL) to activate the hydroxymethyl group[3].

    • Reflux the mixture under an inert argon atmosphere for 12 hours. The reaction progress is monitored by TLC (DCM:MeOH 95:5).

    • Cool the reaction to 0 °C. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate.

Step 2: Hydrazinolysis to 7-(Aminomethyl)quinolin-8-ol
  • Rationale: Hydrazine hydrate effectively cleaves the phthalimide ring via the formation of phthalhydrazide, releasing the primary amine.

  • Procedure:

    • Suspend the intermediate (5.0 mmol) in 25 mL of ethanol.

    • Add hydrazine hydrate (15.0 mmol, 3 eq.) dropwise.

    • Reflux for 4 hours. A white precipitate of phthalhydrazide will form.

    • Cool to room temperature, adjust the pH to 2 with 1M HCl to solubilize the amine, and filter off the phthalhydrazide byproduct.

    • Basify the filtrate to pH 9 with aqueous NaOH and extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 3: Dihydrochloride Salt Formation
  • Rationale: The free base is susceptible to air oxidation. Conversion to the dihydrochloride salt (protonating both the quinoline nitrogen and the primary amine) ensures long-term stability.

  • Procedure:

    • Dissolve the crude free base in 10 mL of anhydrous diethyl ether.

    • Bubble dry HCl gas through the solution at 0 °C for 15 minutes, or add a stoichiometric excess of 2M HCl in diethyl ether.

    • Collect the resulting pale yellow precipitate via vacuum filtration.

    • Recrystallize from methanol/ether to afford pure 7-(Aminomethyl)quinolin-8-ol dihydrochloride.

Analytical Characterization

Rigorous characterization is required to confirm the regioselectivity of the substitution (C-7 vs. C-5). The disappearance of the C-7 aromatic proton and the presence of the C-5 and C-6 doublets (AB spin system) in the ¹H NMR spectrum are diagnostic.

Table 1: Key Characterization Data Summary
Analytical MethodTarget Signal / ParameterExpected Value / ObservationCausal Implication
¹H NMR (400 MHz, D₂O) Ar-H (C-5, C-6)~7.50 ppm (d, J=8.5 Hz), ~7.35 ppm (d, J=8.5 Hz)Confirms ortho-coupling, proving substitution occurred at C-7, not C-5.
¹H NMR (400 MHz, D₂O) -CH₂-NH₂~4.45 ppm (s, 2H)Confirms successful incorporation of the aminomethyl methylene group.
¹³C NMR (100 MHz, D₂O) Aminomethyl Carbon~38.5 ppmCharacteristic shift for a benzylic primary amine salt.
ESI-MS (Positive Mode) [M+H]⁺ (Free Base)m/z 175.08Confirms the molecular weight of the free base (C₁₀H₁₀N₂O).
Elemental Analysis C, H, N contentC: 48.61%, H: 4.89%, N: 11.34%Validates the formation of the dihydrochloride salt (C₁₀H₁₂Cl₂N₂O).

Conclusion

The synthesis of 7-(Aminomethyl)quinolin-8-ol dihydrochloride requires precise control over electrophilic aromatic substitution to prevent over-alkylation and ensure C-7 regioselectivity. By utilizing a modified Gabriel-Mannich sequence followed by controlled hydrazinolysis and anhydrous salt formation, researchers can reliably produce this high-value intermediate. The resulting dihydrochloride salt offers superior stability and handling characteristics, paving the way for its application in advanced therapeutic development and coordination chemistry.

References

  • Benchchem. "7-(Oct-1-EN-1-YL)quinolin-8-OL | Benchchem". Benchchem.com.
  • Benchchem. "7-(Aminomethyl)quinolin-8-ol | Benchchem". Benchchem.com.
  • MDPI. "Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity". Molecules.

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Exploratory

An In-Depth Technical Guide to the Binding Affinity of 7-(Aminomethyl)quinolin-8-ol dihydrochloride with Zinc and Copper Ions

Executive Summary This technical guide provides a comprehensive analysis of the binding affinity of 7-(Aminomethyl)quinolin-8-ol dihydrochloride (AMQ) for the biologically crucial metal ions, zinc (Zn²⁺) and copper (Cu²⁺...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the binding affinity of 7-(Aminomethyl)quinolin-8-ol dihydrochloride (AMQ) for the biologically crucial metal ions, zinc (Zn²⁺) and copper (Cu²⁺). While direct quantitative binding data for AMQ is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related 8-hydroxyquinoline (8-HQ) analogues to provide a robust predictive framework. We delve into the fundamental principles of metal chelation by the 8-hydroxyquinoline scaffold, the anticipated influence of the 7-(aminomethyl) substituent on binding affinity, and a comparative analysis of the stability of zinc and copper complexes. Furthermore, this guide offers detailed, field-proven experimental protocols for determining metal-ligand binding affinities using UV-Vis spectrophotometry and fluorescence spectroscopy, equipping researchers with the necessary tools to empirically validate these interactions.

Introduction: The Significance of Metal Chelation in Therapeutic Development

The delicate homeostasis of metal ions such as zinc and copper is paramount for normal physiological function. However, dysregulation of these metal ions has been implicated in the pathogenesis of numerous disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] In these conditions, aberrant metal-protein interactions can promote protein aggregation and oxidative stress.[1] This has led to the exploration of metal chelating agents as a therapeutic strategy to restore metal balance.[3][4]

8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a promising class of metal-binding compounds due to their ability to readily chelate divalent metal ions.[3][4] 7-(Aminomethyl)quinolin-8-ol (AMQ), a derivative of 8-HQ, is of particular interest due to its potential for modified solubility and electronic properties conferred by the aminomethyl group at the 7-position.[5] Understanding the binding affinity of AMQ for zinc and copper is a critical step in evaluating its potential as a therapeutic agent. This guide provides an in-depth exploration of this topic, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Chelation Mechanism of 7-(Aminomethyl)quinolin-8-ol

7-(Aminomethyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a well-established bidentate chelating agent.[3] The chelation is facilitated by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, which together form a stable five-membered ring with a metal ion.[5] The dihydrochloride salt form of AMQ enhances its solubility in aqueous solutions, a desirable property for biological studies.

The synthesis of 7-Aminoquinolin-8-ol, the precursor to AMQ, typically involves a two-step process: the nitration of 8-hydroxyquinoline to 7-nitro-8-hydroxyquinoline, followed by the reduction of the nitro group to an amine.[1] The aminomethyl group can then be introduced through various synthetic routes.

The introduction of the aminomethyl group at the 7-position is expected to influence the electronic properties of the quinoline ring system.[5] This, in turn, can modulate the pKa of the hydroxyl group and the nitrogen atom, thereby affecting the stability of the resulting metal complexes.[5]

Chelation mechanism of 7-(Aminomethyl)quinolin-8-ol with a divalent metal ion.

Binding Affinity of 7-(Aminomethyl)quinolin-8-ol for Zinc (Zn²⁺) and Copper (Cu²⁺) Ions

Comparative Binding Affinity: A Predictive Analysis

Studies on various 8-hydroxyquinoline derivatives have consistently shown that Cu(II) complexes exhibit higher stability constants compared to their Zn(II) counterparts.[7][8] The aminomethyl group at the 7-position of AMQ is an electron-donating group, which is expected to increase the electron density on the quinoline ring system. This could potentially enhance the basicity of the chelating nitrogen and oxygen atoms, leading to more stable metal complexes compared to the unsubstituted 8-hydroxyquinoline.[5]

Table 1: Stability Constants (log β) for Metal Complexes of 8-Hydroxyquinoline and a Related Derivative

LigandMetal Ionlog β₁log β₂Source
8-Hydroxyquinoline-2-carboxylic acidCu²⁺-20.64[6]
8-Hydroxyquinoline-2-carboxylic acidZn²⁺-18.78[6]

Note: The table presents data for a structurally related compound to illustrate the general trend of higher stability for copper complexes. Specific data for 7-(Aminomethyl)quinolin-8-ol is not currently available.

Experimental Methodologies for Determining Binding Affinity

To empirically determine the binding affinity of AMQ for zinc and copper, several robust analytical techniques can be employed. This section provides detailed protocols for two widely used methods: UV-Vis spectrophotometry and fluorescence spectroscopy.

UV-Vis Spectrophotometric Titration

Principle: This method relies on the change in the ultraviolet-visible absorption spectrum of the ligand upon complexation with a metal ion.[9] By systematically titrating a solution of the ligand with a metal ion solution and monitoring the absorbance changes, the stoichiometry and binding constant of the complex can be determined.

Workflow for UV-Vis Spectrophotometric Titration A Prepare stock solutions of AMQ and metal salts (ZnCl₂ or CuCl₂) B Place a known concentration of AMQ in a cuvette A->B C Record the initial UV-Vis spectrum (200-500 nm) B->C D Add small aliquots of the metal salt solution to the cuvette C->D E Record the UV-Vis spectrum after each addition D->E F Repeat steps D and E until no further spectral changes are observed E->F Equilibrate F->D Iterate G Plot absorbance at a specific wavelength vs. metal concentration F->G Data Collection Complete H Analyze the titration curve to determine the binding constant (Kd) G->H

UV-Vis titration workflow.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of 7-(Aminomethyl)quinolin-8-ol dihydrochloride in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare stock solutions of high-purity zinc chloride (ZnCl₂) and copper(II) chloride (CuCl₂) in the same buffer.

  • Instrumentation Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

    • Use matched quartz cuvettes (1 cm path length).

  • Titration Procedure:

    • Fill the sample cuvette with a known concentration of the AMQ solution (e.g., 20 µM).

    • Fill the reference cuvette with the buffer solution.

    • Record the initial absorbance spectrum of the AMQ solution.

    • Add a small aliquot of the metal salt stock solution (e.g., 2 µL of a 1 mM solution) to the sample cuvette.

    • Mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the absorbance spectrum.

    • Repeat the addition of the metal salt solution and recording of the spectrum until the spectral changes saturate, indicating the completion of the binding event.

  • Data Analysis:

    • Plot the absorbance at a wavelength that shows the maximum change as a function of the total metal ion concentration.

    • The resulting binding isotherm can be fitted to a suitable binding model (e.g., a 1:1 or 1:2 binding model) using non-linear regression analysis to determine the dissociation constant (Kd).

Fluorescence Spectroscopy

Principle: 8-Hydroxyquinoline and its derivatives are often weakly fluorescent in their free form, but their fluorescence can be significantly enhanced upon chelation with metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF).[5][10] This change in fluorescence intensity can be used to quantify the binding affinity.

Workflow for Fluorescence Spectroscopy Titration A Prepare stock solutions of AMQ and metal salts B Place a known concentration of AMQ in a quartz cuvette A->B C Determine the optimal excitation wavelength and record the initial emission spectrum B->C D Add small aliquots of the metal salt solution C->D E Record the fluorescence emission spectrum after each addition D->E F Repeat steps D and E until fluorescence intensity saturates E->F Equilibrate F->D Iterate G Plot fluorescence intensity at the emission maximum vs. metal concentration F->G Data Collection Complete H Fit the titration data to a binding equation to calculate Kd G->H

Fluorescence titration workflow.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare stock solutions as described for the UV-Vis titration method. The concentration of the AMQ solution for fluorescence measurements is typically lower (e.g., 1-5 µM).

  • Instrumentation Setup:

    • Use a spectrofluorometer.

    • Determine the optimal excitation wavelength by measuring the absorption spectrum of AMQ and setting the excitation wavelength at or near the absorption maximum.

    • Set the emission wavelength range (e.g., 350-600 nm).

    • Set the excitation and emission slit widths to an appropriate value to obtain a good signal-to-noise ratio.

  • Titration Procedure:

    • Place the AMQ solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Add small aliquots of the metal salt stock solution to the cuvette.

    • After each addition, mix well and allow for equilibration.

    • Record the fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the total concentration of the metal ion.

    • Fit the resulting data to a suitable binding isotherm equation to determine the dissociation constant (Kd).

Conclusion

7-(Aminomethyl)quinolin-8-ol dihydrochloride holds promise as a metal chelating agent with potential therapeutic applications. Based on the extensive literature on 8-hydroxyquinoline derivatives, it is predicted that AMQ will form stable complexes with both zinc(II) and copper(II), with a higher affinity for copper(II). The introduction of the 7-(aminomethyl) group is likely to modulate these binding affinities.

This guide has provided a theoretical framework for understanding these interactions and, critically, has outlined detailed experimental protocols for their empirical determination. By employing techniques such as UV-Vis spectrophotometry and fluorescence spectroscopy, researchers can obtain precise and reliable data on the binding constants of AMQ with zinc and copper. This information is essential for the rational design and development of novel therapeutics targeting metal-related pathologies.

References

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacology and Pharmacokinetics of 7-(Aminomethyl)quinolin-8-ol Derivatives

A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation Introduction The 7-(aminomethyl)quinolin-8-ol scaffold is a privileged structure in medicinal chemistry, forming the basis of a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation

Introduction

The 7-(aminomethyl)quinolin-8-ol scaffold is a privileged structure in medicinal chemistry, forming the basis of a class of compounds with a wide array of biological activities. These derivatives, which are structurally related to 8-hydroxyquinoline, have garnered significant interest for their potential as therapeutic agents in oncology, neurodegenerative diseases, and infectious diseases.[1][2][3] Their mechanism of action is often linked to their ability to chelate and modulate the homeostasis of metal ions, such as zinc, copper, and iron, which are crucial for various physiological and pathological processes.[4][5] This guide provides a comprehensive overview of the in vitro pharmacology and pharmacokinetic profiling of these promising compounds, with a focus on the rationale behind experimental choices and the interpretation of the resulting data.

In Vitro Pharmacology: Unraveling the Mechanism of Action

The in vitro pharmacological evaluation of 7-(aminomethyl)quinolin-8-ol derivatives is a critical step in understanding their therapeutic potential. These studies aim to identify the molecular targets, elucidate the mechanism of action, and establish a structure-activity relationship (SAR).

Core Mechanistic Attribute: Metal Ion Chelation

A primary mechanism of action for many 8-hydroxyquinoline derivatives, including the 7-(aminomethyl) subclass, is their ability to chelate metal ions.[4] This property is central to their biological effects. For instance, clioquinol, a well-known halogenated hydroxyquinoline, acts as a chelator for zinc and copper.[5] This chelation can disrupt metal-dependent enzymatic processes in pathogens or modulate metal-induced protein aggregation in neurodegenerative disorders.[4][5]

Key In Vitro Assays for Pharmacological Characterization

A well-designed in vitro pharmacology package for this class of compounds should include a combination of target-based and cell-based assays.

Target-Based Assays

These assays are designed to investigate the direct interaction of the compounds with specific molecular targets.

  • Enzyme Inhibition Assays: Many enzymes rely on metal cofactors for their activity. 7-(Aminomethyl)quinolin-8-ol derivatives can be screened against a panel of such enzymes to identify potential targets. For example, some quinoline derivatives have been evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[6]

  • Receptor Binding Assays: While less common for this class of compounds, if a specific receptor is hypothesized to be a target, radioligand binding assays can be employed to determine the binding affinity of the derivatives.

  • DNA Intercalation Assays: Some quinoline derivatives have been shown to interfere with DNA synthesis.[4] Assays using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, or circular dichroism can be used to investigate the potential for DNA intercalation.[4]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the pharmacological effects of the compounds.

  • Antiproliferative and Cytotoxicity Assays: These are fundamental assays for compounds being investigated as anticancer agents. A variety of cancer cell lines, including those with multidrug resistance, are typically used.[1] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.[1][7]

  • Antimicrobial Assays: The antimicrobial activity of these derivatives can be assessed against a range of bacterial and fungal strains.[8][9] The minimum inhibitory concentration (MIC) is the standard metric for antimicrobial efficacy.[1]

  • Neuroprotection Assays: For compounds being developed for neurodegenerative diseases, cell-based models of neurotoxicity or protein aggregation can be used to evaluate their protective effects.[10]

  • Signaling Pathway Analysis: Techniques such as Western blotting can be used to investigate the effect of the compounds on specific signaling pathways.[11] For example, the modulation of pathways involved in oxidative stress or apoptosis can be examined.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 7-(aminomethyl)quinolin-8-ol derivatives on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., Caco-2) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to achieve a range of final concentrations (e.g., 0.1 - 1000 µg/mL).[7] Replace the old medium with the medium containing the test compounds and incubate for 48 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[7]

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the IC50 values using appropriate software.[7]

Visualization of a Key Signaling Pathway

The following diagram illustrates a simplified representation of how a 7-(aminomethyl)quinolin-8-ol derivative, acting as a zinc ionophore, can induce oxidative stress and apoptosis in a cancer cell.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound Compound Membrane Compound->Membrane Transports Zn_int Zn²⁺ Compound->Zn_int Increases intracellular concentration Zn_ext Zn²⁺ Mitochondria Mitochondria Zn_int->Mitochondria ROS ↑ ROS Apoptosis Apoptosis ROS->Apoptosis Mitochondria->ROS

Caption: Zinc Ionophore-Mediated Apoptosis.

In Vitro Pharmacokinetics: Predicting the In Vivo Fate

In vitro pharmacokinetic studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, are essential for predicting the in vivo behavior of a drug candidate.[12] These studies help to identify potential liabilities early in the drug discovery process.

Key In Vitro ADME Assays

A standard panel of in vitro ADME assays for 7-(aminomethyl)quinolin-8-ol derivatives would include:

  • Metabolic Stability: This assay assesses the susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s). The half-life (t1/2) and intrinsic clearance (Clint) are determined using liver microsomes or hepatocytes.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins is a critical parameter that influences its distribution and clearance.[13] It is the unbound fraction of the drug that is pharmacologically active.[13]

  • Cell Permeability: Assays using cell lines such as Caco-2 can predict the intestinal absorption of orally administered drugs.[14] The apparent permeability coefficient (Papp) is the key parameter measured.

  • CYP450 Inhibition: This assay evaluates the potential of a compound to inhibit major cytochrome P450 enzymes, which is important for predicting drug-drug interactions.

  • Hepatotoxicity: In vitro assays using primary hepatocytes or hepatoma cell lines can provide an early indication of a compound's potential to cause liver injury.

Data Presentation: Summary of In Vitro Pharmacokinetic Parameters

The following table provides a hypothetical summary of in vitro ADME data for a series of 7-(aminomethyl)quinolin-8-ol derivatives.

CompoundMetabolic Stability (t1/2, min)Plasma Protein Binding (% unbound)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)CYP3A4 Inhibition (IC50, µM)
Derivative A 45158.2> 50
Derivative B 12052.512.5
Derivative C > 2402515.1> 50
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a typical in vitro metabolic stability assay using liver microsomes.

  • Preparation: Prepare a reaction mixture containing liver microsomes, NADPH (as a cofactor), and buffer.

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the concentration of the parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the half-life from the slope of the line.

Visualization of the In Vitro to In Vivo Extrapolation (IVIVE) Workflow

The following diagram illustrates the workflow for using in vitro ADME data to predict human pharmacokinetics.

IVIVE_Workflow cluster_in_vitro In Vitro ADME Assays cluster_modeling In Silico Modeling cluster_in_vivo In Vivo Prediction Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) PBPK_Model Physiologically Based Pharmacokinetic (PBPK) Model Metabolic_Stability->PBPK_Model Input: Clearance PPB Plasma Protein Binding PPB->PBPK_Model Input: Unbound Fraction Permeability Cell Permeability (Caco-2) Permeability->PBPK_Model Input: Absorption Rate Human_PK Predicted Human Pharmacokinetics (Concentration vs. Time) PBPK_Model->Human_PK Prediction

Caption: In Vitro to In Vivo Extrapolation Workflow.

Conclusion

The in vitro pharmacology and pharmacokinetic profiling of 7-(aminomethyl)quinolin-8-ol derivatives are crucial for their development as therapeutic agents. A thorough understanding of their mechanism of action, driven by well-designed in vitro assays, is essential for identifying promising candidates. Similarly, a comprehensive in vitro ADME characterization allows for the early identification of potential pharmacokinetic liabilities and informs the selection of compounds with a higher probability of success in clinical development. The integration of in vitro data with in silico modeling further enhances our ability to predict the in vivo performance of these versatile compounds.[15][16]

References

  • Vertex AI Search. (2025, May 2). Pharmacology of Clioquinol; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Pediatric Oncall. (n.d.).
  • Patsnap Synapse. (2024, July 17).
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  • Wikipedia. (n.d.). Clioquinol.
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  • PubMed. (2024, March 1). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry.
  • PubMed. (2023, January 5). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions.
  • PubMed. (n.d.).
  • Indian Journal of Chemistry (IJC). (2025, November 25).
  • Brieflands. (2017, November 20). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • Benchchem. (2025).
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  • PMC - NIH. (n.d.).
  • PMC. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
  • Semantic Scholar. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed. (2011, June 15).
  • ChemicalBook. (2024, September 3). What is the mechanism of action of 8-Hydroxyquinoline.
  • SciSpace. (2014, January 15).
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  • ResearchGate. (2026, March 21). (PDF)
  • PMC. (n.d.). In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB.
  • MDPI. (n.d.). Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery.
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  • ResearchGate. (n.d.). (PDF) In vitro models to determine the pharmacokinetic parameters.

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Exploratory

An In-depth Technical Guide to the Crystal Structure and Spectroscopic Properties of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride

Abstract 7-(Aminomethyl)quinolin-8-ol dihydrochloride is a derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold, a class of heterocyclic compounds renowned for its significant biological activities and utility...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

7-(Aminomethyl)quinolin-8-ol dihydrochloride is a derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold, a class of heterocyclic compounds renowned for its significant biological activities and utility as a chelating agent.[1][2] The introduction of an aminomethyl group at the C-7 position modulates the electronic landscape, coordination chemistry, and photophysical properties of the parent molecule, making it a compound of high interest for researchers in medicinal chemistry and materials science.[3] This technical guide provides a comprehensive analysis of the structural and spectroscopic characteristics of 7-(Aminomethyl)quinolin-8-ol in its dihydrochloride salt form. We will explore its anticipated crystal structure based on analogous compounds, detail its signature spectroscopic properties (FT-IR, NMR, UV-Vis, and Fluorescence), and provide robust experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for scientists leveraging this compound in drug development, fluorescent probe design, and advanced materials research.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in chemistry. It consists of a pyridine ring fused to a phenol, a structure that confers a unique combination of properties.[2] The proximity of the phenolic hydroxyl group to the heterocyclic nitrogen atom makes 8-HQ and its derivatives exceptional monoprotic bidentate chelating agents, capable of forming stable complexes with a wide array of metal ions.[2] This chelation ability is often accompanied by a dramatic change in the molecule's fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), which has been widely exploited in the development of sensitive and selective fluorescent sensors.[4][5]

Furthermore, quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][6] Modifications to the 8-HQ ring, particularly at the C-5 and C-7 positions, have proven to be an effective strategy in drug design to enhance potency and modulate physicochemical properties.[3] The subject of this guide, 7-(Aminomethyl)quinolin-8-ol, incorporates a protonatable aminomethyl group, which is expected to significantly influence its solubility, hydrogen bonding capabilities, and pH-dependent spectroscopic behavior. Understanding these fundamental characteristics is paramount for its rational application in scientific research.

Synthesis and Preparation

The synthesis of 7-(aminomethyl) substituted 8-hydroxyquinolines is most commonly achieved via the Mannich reaction.[3][7] This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on the 8-hydroxyquinoline ring with formaldehyde and a primary or secondary amine. In the case of 7-(Aminomethyl)quinolin-8-ol, the reaction would utilize ammonia or a protected amine equivalent. The subsequent treatment with hydrochloric acid affords the stable dihydrochloride salt.

Synthetic Workflow: Mannich Reaction

The diagram below illustrates the general synthetic pathway. The choice of solvent and reaction temperature is critical for optimizing yield and minimizing side-product formation. Ethanol is a common solvent, and reactions can be performed at room temperature or under reflux.[7]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products R1 8-Hydroxyquinoline Cond Mannich Reaction (Ethanol, Reflux) R1->Cond R2 Formaldehyde R2->Cond R3 Ammonia (or equivalent) R3->Cond P1 7-(Aminomethyl)quinolin-8-ol Cond->P1 Condensation HCl 2 eq. HCl P1->HCl Salt Formation P2 7-(Aminomethyl)quinolin-8-ol dihydrochloride HCl->P2 Salt Formation

Caption: Synthetic pathway for 7-(Aminomethyl)quinolin-8-ol dihydrochloride.

Crystal Structure Analysis

Predicted Molecular Geometry and Intermolecular Interactions

The quinolinol ring system itself is expected to be nearly planar.[5][8] The key structural feature will be the extensive network of hydrogen bonds. The dihydrochloride form implies that both the quinolinic nitrogen and the primary amine of the aminomethyl group are protonated (-NH+- and -NH3+). These positively charged sites, along with the acidic phenolic proton (-OH), will act as strong hydrogen bond donors. The chloride counter-ions (Cl⁻) will serve as the primary hydrogen bond acceptors.

Key Predicted Interactions:

  • Intramolecular: An O-H···N hydrogen bond between the phenolic hydroxyl and the protonated quinolinic nitrogen is possible, though less likely than in the free base due to protonation.

  • Intermolecular: A complex, three-dimensional network of N-H···Cl and O-H···Cl hydrogen bonds will dominate the crystal packing, linking the organic cations and chloride anions into a stable lattice.[10] Pi-pi stacking interactions between the planar quinoline rings of adjacent molecules are also anticipated, contributing to the overall stability of the crystal structure.[5]

Caption: Predicted intermolecular hydrogen bonding in the crystal lattice.

Comparative Crystallographic Data

The following table summarizes typical crystallographic parameters observed for related chloro-substituted quinolin-8-ol structures. These values provide a reasonable forecast for what might be expected for the title compound.

Parameter5,7-Dichloroquinolin-8-ol[11]7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol[8]
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 15.57268.3562
b (Å) 3.80629.9311
c (Å) 16.126912.3524
β (°) / γ (°) 118.029 (β)70.473 (γ)
Volume (ų) 843.76932.9
Key Interactions O-H···N Hydrogen-bonded dimersIntramolecular O-H···N, Intermolecular C-H···O, C-H···N, π–π stacking

Spectroscopic Properties and Interpretation

The spectroscopic profile of a molecule is a direct reflection of its electronic and vibrational states. For 7-(Aminomethyl)quinolin-8-ol dihydrochloride, the protonated state and potential for extensive hydrogen bonding are expected to be dominant influences on its spectra.

FT-IR Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The FT-IR spectrum provides a unique fingerprint, confirming the presence of key functional groups. The dihydrochloride salt form will exhibit distinct features compared to its free base.

Causality in Interpretation: The presence of the -NH3+ group and strong hydrogen bonding (as predicted from the crystal structure analysis) causes significant broadening of the O-H and N-H stretching bands, which often merge into a single, very broad absorption feature.

Wavenumber (cm⁻¹)Vibration ModeExpected Appearance
3400–3200O-H Stretch (Phenolic)Broad, often obscured by N-H stretches.
3200–2800N-H Stretch (Ammonium)Very broad, strong absorption due to extensive H-bonding.
3100–3000C-H Stretch (Aromatic)Medium to weak, sharp peaks.
2960–2850C-H Stretch (Aliphatic CH₂)Medium to weak, sharp peaks.[12]
~1620C=N, C=C Stretch (Ring)Strong, sharp peaks characteristic of the quinoline ring.[12]
~1500N-H Bend (Ammonium)Medium, broad absorption.
~1250C-O Stretch (Phenolic)Strong peak.
NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For the dihydrochloride salt in a solvent like D₂O or DMSO-d₆, both the aminomethyl and quinoline nitrogen atoms will be protonated.

¹H NMR:

  • Aromatic Protons (6.5-9.0 ppm): The protons on the quinoline ring will appear as a series of doublets and doublets of doublets, characteristic of a substituted aromatic system. Protonation of the quinoline nitrogen generally leads to a downfield shift of adjacent protons (H2, H8) due to its increased electron-withdrawing effect.[13][14]

  • Aminomethyl Protons (-CH₂-) (~4.0-4.5 ppm): The methylene protons will likely appear as a singlet, shifted downfield due to the adjacent -NH3+ group.

  • Labile Protons (-OH, -NH3+): The phenolic OH and ammonium NH3+ protons will be observable in aprotic solvents like DMSO-d₆, often as broad singlets. Their chemical shift can be highly variable depending on concentration and residual water.[15]

¹³C NMR:

  • Aromatic Carbons (110-160 ppm): The spectrum will show distinct signals for all carbons in the quinoline ring. The carbon bearing the hydroxyl group (C8) will be significantly shifted downfield.[13][16]

  • Aminomethyl Carbon (-CH₂-) (~40-50 ppm): A single peak in the aliphatic region is expected for the methylene carbon.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum is governed by electronic transitions, primarily π → π* transitions within the conjugated quinoline ring system.[17] The spectrum is expected to show multiple absorption bands.

Influence of Protonation: The electronic structure is highly sensitive to pH. In the dihydrochloride form (low pH), protonation of the quinolinic nitrogen alters the energy levels of the molecular orbitals. This typically results in a shift of the absorption maxima (λmax) compared to the neutral or anionic forms of the molecule.[18] For the parent 8-aminoquinoline, absorption bands are observed around 260 nm and 382 nm at pH 3.[18] Similar transitions are expected for the 7-(aminomethyl) derivative.

SpeciesTypical λmax Range (nm)Transition Type
Dicationic (low pH)250-260, 370-390π → π
Neutral~310-330π → π
Anionic (high pH)~360-380π → π*
Fluorescence Spectroscopy

8-hydroxyquinoline derivatives are well-known for their environment-sensitive fluorescence.[19] The fluorescence intensity and emission wavelength (λem) are strongly dependent on pH due to the multiple protonatable sites.

The Role of Protonation States:

  • Low pH (Dicationic form): In its fully protonated state, the molecule is expected to be weakly fluorescent or non-fluorescent. This is a common characteristic of 8-HQ derivatives where excited-state proton transfer (ESPT) pathways can quench fluorescence.[19]

  • Intermediate pH (Neutral/Zwitterionic form): As the pH increases, deprotonation can occur. The neutral form is also typically weakly fluorescent.

  • High pH (Anionic form): Deprotonation of the phenolic hydroxyl group often leads to a significant enhancement of fluorescence.[19] This is because ESPT is inhibited, favoring the radiative decay pathway (fluorescence). The electron-donating amino group at the 7-position may cause a red-shift (to longer wavelengths) in both excitation and emission compared to the parent 8-HQ.[19]

For the parent 8-HQ anion, excitation is typically around 360-380 nm with emission in the 480-520 nm range.[19]

G cluster_workflow pH-Dependent Fluorescence Workflow A 1. Prepare Buffer Solutions (pH range 2-12) C 3. Create Sample Series (Constant [Compound], Varying pH) A->C B 2. Prepare Stock Solution of Compound B->C D 4. Measure Fluorescence Intensity (Fixed λex / λem) C->D E 5. Plot Intensity vs. pH & Identify Optimal pH D->E F 6. At Optimal pH: Determine λex(max) & λem(max) E->F

Caption: Workflow for determining optimal pH for fluorescence studies.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are provided.

Protocol: Synthesis of 7-(Aminomethyl)quinolin-8-ol dihydrochloride
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8-hydroxyquinoline (10 mmol) in 100 mL of ethanol.

  • Reaction: To the stirred solution, add aqueous formaldehyde (37 wt. %, 12 mmol) followed by concentrated aqueous ammonia (28 wt. %, 15 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of ethanol. Add 2.2 equivalents of concentrated HCl dropwise with stirring.

  • Isolation: Cool the solution in an ice bath to precipitate the dihydrochloride salt. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol: Spectroscopic Characterization
  • FT-IR: Acquire the spectrum using a KBr pellet method. Mix ~1 mg of the sample with ~100 mg of dry KBr, grind to a fine powder, and press into a transparent disk. Collect the spectrum from 4000 to 400 cm⁻¹.

  • NMR: Prepare a ~10 mg/mL solution in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY) on a 400 MHz or higher spectrometer.

  • UV-Vis: Prepare a 10 µM solution in a solvent of interest (e.g., methanol or buffered water). Scan the absorbance from 200 to 600 nm in a 1 cm path length quartz cuvette.

  • Fluorescence: Using the same solution as for UV-Vis, perform an emission scan (e.g., from 400-700 nm) using an appropriate excitation wavelength (determined from an excitation scan or based on the absorbance maximum). To determine the quantum yield, use a known standard like quinine sulfate in 0.1 M H₂SO₄.[4]

Conclusion and Future Directions

7-(Aminomethyl)quinolin-8-ol dihydrochloride possesses a rich chemical profile defined by its potential for extensive hydrogen bonding in the solid state and its pH-sensitive spectroscopic properties in solution. The protonated aminomethyl and quinoline nitrogen moieties dictate its solubility and electronic characteristics, leading to predictable and interpretable signatures in FT-IR, NMR, and UV-Vis spectroscopy. Its most compelling feature is its anticipated pH-dependent fluorescence, a hallmark of the 8-hydroxyquinoline family. This property makes it a prime candidate for development as a fluorescent pH sensor or as a chelating fluorophore for metal ion detection. Future research should focus on obtaining a definitive single-crystal X-ray structure to validate the predicted packing and hydrogen bond network. Furthermore, a comprehensive investigation into its metal-binding properties and the corresponding CHEF effect will be crucial for unlocking its full potential as a functional molecular probe.

References

  • Didi, M. A., & Villemin, D. (Year N/A). Synthesis of 7-((dioctylamino)methyl)quinolin-8-ol. Application in the liquid-liquid extraction.
  • BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol. BenchChem.
  • BenchChem. (Year N/A).
  • Zaoui, F., Amine Didi, M., Villemin, D., & Bar, N. (2014). Synthesis of 7-((dioctylamino)methyl)quinolin-8-ol. Application in the liquid-liquid extraction. Moroccan Journal of Chemistry, 2(5).
  • (Author N/A). (2020).
  • BenchChem. (2025). pH effects on the fluorescence intensity of 7-Aminoquinolin-8-ol. BenchChem.
  • (Author N/A). (Year N/A). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC.
  • (Author N/A). (Year N/A).
  • Kubono, K., Kado, K., Kashiwagi, Y., Tani, K., & Yokoi, K. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol.
  • BenchChem. (2025). Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes. BenchChem.
  • PubChemLite. (2026). 7-(aminomethyl)-5-chloroquinolin-8-ol dihydrochloride (C10H9ClN2O). PubChemLite.
  • (Author N/A). (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • (Author N/A). (Year N/A). 5,7-Dichloroquinolin-8-ol. PMC.
  • (Author N/A). (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. PMC.
  • (Author N/A). (2021).
  • Mastoor, S., Faizi, S., Saleem, R., & Siddiqui, B. S. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-21.
  • (Author N/A). (Year N/A). Synthesis and Antibacterial Activity of 7-(Substituted)aminomethyl Quinolones.
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  • (Author N/A). (Year N/A). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. PMC.
  • Sigma-Aldrich. (Year N/A). 7-(aminomethyl)quinolin-8-ol. Sigma-Aldrich.
  • (Author N/A). (2013). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Journal N/A, 25(13).
  • (Author N/A). (2016). Development and validation of UV spectrophotometric method of detection of quinolin-8-ol sulfate and 2-mercaptobenzothiazole. Recipe, 19(6).
  • Beck, A. (Year N/A).
  • (Author N/A). (Year N/A). Photo physical properties of 8-hydroxy quinoline. Journal N/A.
  • (Author N/A). (2013). NMR study of O and N, O-substituted 8-quinolinol derivatives.
  • (Author N/A). (2020). Crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol). PMC.
  • (Author N/A). (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI.
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  • (Author N/A). (Year N/A). Spectrophotometric Studies of Charge Transfer Complexes of 8-Hydroxyquinoline with Iodine in Different Solvents. IISTE.org.
  • (Author N/A). (2026). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation.
  • (Author N/A). (Year N/A). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Journal N/A.
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Protocols & Analytical Methods

Method

Protocol & Application Notes for the Preparation of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride Stock Solutions in Cell Culture

An Application Note for Researchers Abstract This document provides a comprehensive guide for the preparation, sterilization, and storage of 7-(Aminomethyl)quinolin-8-ol dihydrochloride stock solutions for use in cell cu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers

Abstract

This document provides a comprehensive guide for the preparation, sterilization, and storage of 7-(Aminomethyl)quinolin-8-ol dihydrochloride stock solutions for use in cell culture applications. As a derivative of 8-hydroxyquinoline, this compound is investigated for its potent chelating properties and potential biological activities.[1][2] Accurate and consistent preparation of stock solutions is paramount for achieving reproducible experimental results. This guide details the necessary calculations, safety precautions, and step-by-step protocols for generating high-concentration primary stocks and subsequent working solutions, ensuring compound integrity and minimizing the risk of experimental artifacts.

Introduction: The Scientific Imperative for Proper Stock Preparation

7-(Aminomethyl)quinolin-8-ol is a bifunctional molecule belonging to the 8-quinolinol class of compounds, which are renowned for their ability to chelate metal ions.[1] The introduction of an aminomethyl group at the 7-position can modulate the compound's physicochemical properties, such as solubility and its metal-binding profile, making it a valuable tool for researchers investigating the roles of metal ions in biological systems.

The dihydrochloride salt form is specifically designed to enhance aqueous solubility. However, the success of any in-vitro experiment hinges on the precise and reliable preparation of the test compound. Improperly prepared stock solutions can lead to significant errors in final concentration, compound precipitation, degradation, or microbial contamination, any of which can compromise experimental outcomes and lead to irreproducible data.[3][4] This protocol provides a robust framework for preparing sterile, stable, and accurately concentrated stock solutions of 7-(Aminomethyl)quinolin-8-ol dihydrochloride.

Physicochemical Properties & Solubility Data

A thorough understanding of the compound's properties is the foundation of a reliable preparation protocol. The dihydrochloride salt form is generally expected to be soluble in aqueous solutions.

PropertyValueSource / Comment
Molecular Formula C₁₀H₁₀N₂O · 2HCl
Molecular Weight 247.12 g/mol
Appearance Typically a solid powder (color may vary by supplier)
Solubility Water: Expected to be soluble due to the dihydrochloride salt form.DMSO: Highly soluble.[5]Ethanol: Limited solubility.The primary solvent of choice should be sterile, cell culture-grade water. DMSO can be used if higher concentrations are required, but its final concentration in media must be controlled.
Stability Quinoline compounds can be sensitive to light and may discolor over time.[6][7][8] Stability is also pH-dependent.[8]Solutions should be protected from light during storage.

Essential Safety Precautions

Quinoline and its derivatives require careful handling as they can be hazardous.[9] Always consult the material-specific Safety Data Sheet (SDS) provided by your supplier.

  • Engineering Controls : Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to prevent inhalation.[10] Ensure an eyewash station and safety shower are accessible.[10]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][12]

  • Handling : Avoid generating dust when weighing the compound. Prevent contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]

  • Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains.[11]

Protocol I: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments. The primary solvent is sterile, cell culture-grade water.

Required Materials and Equipment
  • 7-(Aminomethyl)quinolin-8-ol dihydrochloride powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile (optional, for alternative solvent)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, PVDF or PES membrane recommended for low protein binding)[13][14]

  • Sterile syringes

  • Sterile, light-protecting cryovials or microcentrifuge tubes for aliquoting

Step-by-Step Methodology
  • Calculate the Required Mass: Use the following formula to determine the mass of the compound needed to prepare your desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 10 mL of 10 mM stock: Mass (mg) = 10 mM × 10 mL × 247.12 g/mol / 1000 = 24.71 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh out the calculated mass (24.71 mg) of 7-(Aminomethyl)quinolin-8-ol dihydrochloride powder and transfer it into a sterile 15 mL conical tube.

    • Expert Insight: Taring the conical tube on the balance before adding the powder ensures accuracy. Adding the powder directly to the final sterile tube minimizes transfer loss and potential contamination.

  • Dissolution:

    • Add a portion (e.g., 8 mL) of sterile, room-temperature water to the conical tube containing the powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

    • Once dissolved, add sterile water to reach the final desired volume (10 mL). Invert the tube several times to ensure homogeneity.

    • Causality Note: Using room temperature water is a general practice for dissolving powdered media and reagents.[15] Heating is generally not recommended as it can accelerate the degradation of heat-labile compounds.[8]

  • Sterilization by Filtration: This is the most critical step to prevent microbial contamination of your cell cultures.[3][16]

    • Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe.

    • Draw the prepared 10 mM solution into the syringe.

    • Carefully dispense the solution through the filter into a new, sterile conical tube.

    • Rationale: Autoclaving is not suitable for most small organic compounds as high temperatures can cause chemical degradation.[13] Filtration sterilizes the solution by physically removing bacteria and fungi without compromising the compound's integrity.[4]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-protecting (amber) cryovials.

    • Expert Insight: Aliquoting is crucial to prevent the degradation that can occur with repeated freeze-thaw cycles and to minimize the risk of contaminating the entire stock during use.[17]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (Water), and preparation date.

    • Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.[6]

Workflow Diagram

G cluster_prep Primary Stock Preparation (10 mM) cluster_store Storage & Use calc 1. Calculate Mass (e.g., 24.71 mg for 10 mL) weigh 2. Weigh Compound (In Fume Hood) calc->weigh dissolve 3. Dissolve in Solvent (e.g., 10 mL Sterile Water) weigh->dissolve vortex 4. Vortex Until Clear dissolve->vortex filter 5. Sterile Filter (0.22 µm Syringe Filter) vortex->filter aliquot 6. Aliquot into Vials (e.g., 100 µL) filter->aliquot store 7. Store at -20°C / -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a sterile 10 mM stock solution.

Protocol II: Preparation of Working Solutions for Cell Culture

The high-concentration primary stock must be diluted to the final working concentration in a complete cell culture medium immediately before use.

  • Thaw the Stock Solution: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it at room temperature or in a 37°C water bath. Once thawed, briefly vortex to ensure homogeneity.

  • Calculate Dilution Volume: Determine the volume of stock solution needed to achieve the desired final concentration in your culture vessel.

    • Formula (M1V1 = M2V2): Volume of Stock (V1) = [Final Concentration (M2) × Final Volume (V2)] / Stock Concentration (M1)

    • Example for a 10 µM working solution in 10 mL of medium: V1 = (10 µM × 10 mL) / 10,000 µM (10 mM) = 10 µL

  • Prepare Working Solution: Pre-warm the required volume of complete cell culture medium to 37°C. Add the calculated volume (10 µL) of the 10 mM stock solution directly to the medium. Mix gently by pipetting or swirling the flask/plate. The solution is now ready to be added to cells.

  • Incorporate a Vehicle Control: This is a mandatory control for validating experimental results.

    • Prepare a separate culture vessel that receives an equivalent volume of the solvent (sterile water) used to make the stock solution.

    • Rationale: The vehicle control ensures that any observed cellular effects are due to the compound itself and not the solvent. This is especially critical if using DMSO, which can be cytotoxic at higher concentrations (typically >0.1%).[18]

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSHL Press.
  • Practice Procedures for Making Stock Solution. (n.d.). Source document.
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  • Merck Millipore. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025).
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  • Penta s.r.o. (2025, May 13).
  • Sigma-Aldrich. (n.d.).
  • Cytiva. (2024, May 30).
  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. GMP Plastics.
  • Sciencemadness Wiki. (2026, March 19). Quinoline.
  • LookChem. (n.d.). Cas 91-22-5, Quinoline.
  • New England Biolabs. (n.d.).
  • Fisher Scientific. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Quinoline | 91-22-5. TCI Chemicals.
  • Sigma-Aldrich. (2025, November 6).
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  • Key Organics. (2017, December 1). Safety Data Sheet - 2-(Aminomethyl)quinoline hydrochloride.
  • Thermo Fisher Scientific. (2010, September 6).
  • Elemental Microanalysis. (2024, March 18).
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Toray Fine Chemicals Co., Ltd. (n.d.). DMSO.
  • U.S. Army. (n.d.). DERIVATIVES OF 8-QUINOLINOL.
  • Selleck Chemicals. (n.d.).
  • Mrozek, P., et al. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC.
  • BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol. BenchChem.
  • Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons.
  • Chan, Y. L., et al. (1999). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Life Sciences, 64(12), 1081-1091.
  • Zhao, Y. Y. (2025, August 21). How to prepare the LQZ-7F dissolution formulation for animal experiments?
  • Toray Fine Chemicals Co., Ltd. (n.d.). DMSO.
  • European Medicines Agency. (2006). Stability Testing of Biotechnological/Biological Products.
  • MDPI. (2025, January 20).

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Application

Application Notes and Protocols for Metal Ion Detection Using 7-(Aminomethyl)quinolin-8-ol Dihydrochloride

Scientific Rationale and Chemical Overview For researchers and drug development professionals investigating intracellular metal ion homeostasis, 7-(Aminomethyl)quinolin-8-ol dihydrochloride serves as a highly robust, sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Chemical Overview

For researchers and drug development professionals investigating intracellular metal ion homeostasis, 7-(Aminomethyl)quinolin-8-ol dihydrochloride serves as a highly robust, small-molecule fluorescent probe. While the parent 8-hydroxyquinoline (8-HQ) scaffold is a well-documented bidentate chelator, the addition of the 7-aminomethyl group transforms the molecule into a tridentate ligand with sophisticated photophysical switching capabilities[1].

Why the Dihydrochloride Salt? The free base form of aminomethyl-8-hydroxyquinoline is prone to atmospheric oxidation and exhibits poor aqueous solubility. Supplying the probe as a dihydrochloride salt protonates both the primary amine and the quinoline nitrogen, creating a highly stable, water-soluble crystalline solid. When dissolved in a physiological buffer (pH 7.4), the molecule reaches an equilibrium that enables its function as a dynamic sensor.

Photophysical Mechanism: PET and CHEF

The sensing mechanism relies on the interplay between Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) [2].

  • Off-State (PET): In the absence of target metal ions at pH 7.4, the primary amine is partially deprotonated. The lone pair of electrons on this nitrogen transfers to the excited state of the quinoline fluorophore, quenching the fluorescence via PET.

  • On-State (CHEF): Upon the introduction of a target metal ion (e.g., Zn²⁺, Mg²⁺), the metal coordinates simultaneously with the quinoline nitrogen, the phenolate oxygen, and the aminomethyl nitrogen. This tridentate binding strictly engages the amine's lone pair, completely inhibiting the PET pathway and restoring intense green fluorescence (CHEF)[1].

PET_CHEF Unbound Unbound Probe (PET Active) Fluorescence OFF Bound Metal-Probe Complex (PET Inhibited) CHEF Active Unbound->Bound Tridentate Chelation Metal Target Metal Ion (e.g., Zn²⁺) Metal->Bound Binding Fluorescence Green Emission (λem ~ 500 nm) Bound->Fluorescence Excitation (λex ~ 370 nm)

Figure 1: Mechanism of Photoinduced Electron Transfer (PET) quenching and Chelation-Enhanced Fluorescence.

Quantitative Photophysical Data

To ensure accurate calibration of spectrofluorometric equipment, reference the expected photophysical parameters summarized in Table 1. Note that exact values may shift slightly depending on the solvent dielectric constant and buffer composition.

ParameterUnbound Probe (pH 7.4)Zn²⁺ ComplexMg²⁺ Complex
Absorption Max ( λmax​ ) ~340 nm~365 nm~360 nm
Excitation Max ( λex​ ) 360 - 370 nm370 nm365 nm
Emission Max ( λem​ ) Weak / None495 - 510 nm500 - 515 nm
Quantum Yield ( Φ ) < 0.010.35 - 0.450.20 - 0.30
Binding Stoichiometry N/A1:1 or 1:2 (Metal:Ligand)1:1
Limit of Detection (LOD) N/A~50 - 100 nM~500 nM

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating mandatory Fmin​ (probe only) and Fmax​ (probe + saturating metal) controls, researchers can continuously verify the integrity of the probe and the optical alignment of their instruments.

Protocol A: Reagent Preparation and Buffer Selection

Causality Note: The choice of buffer is the most critical point of failure in metal ion sensing. Never use Phosphate-Buffered Saline (PBS) . Phosphate ions are strong competing ligands that will precipitate transition metals (e.g., forming insoluble Zn3​(PO4​)2​ ), leading to false-negative fluorescence readings[3].

  • Probe Stock Solution (10 mM): Dissolve 2.46 mg of 7-(Aminomethyl)quinolin-8-ol dihydrochloride in 1.0 mL of ultra-pure, anhydrous DMSO. Aliquot into light-protected microcentrifuge tubes and store at -20°C.

  • Metal Ion Stocks (10 mM): Prepare stock solutions of metal chlorides (e.g., ZnCl2​ , MgCl2​ ) in ultra-pure, deionized water (18.2 MΩ·cm).

  • Assay Buffer: Prepare a 50 mM HEPES buffer. Adjust the pH to exactly 7.40 using minimal NaOH or HCl. HEPES is a non-coordinating buffer that will not interfere with metal-ligand complexation.

Protocol B: In Vitro Spectrofluorometric Titration (Kd Determination)

This protocol establishes the binding affinity ( Kd​ ) and dynamic range of the sensor.

  • Cuvette Preparation: Add 2.0 mL of the 50 mM HEPES buffer (pH 7.4) to a quartz cuvette.

  • Probe Addition: Spike in 4.0 µL of the 10 mM probe stock to achieve a final working concentration of 20 µM. Mix thoroughly by inversion.

  • Baseline Measurement ( Fmin​ ): Excite the sample at 370 nm and record the emission spectrum from 400 nm to 650 nm. This establishes the PET-quenched baseline.

  • Titration: Sequentially add 1.0 µL aliquots of the 10 mM metal stock (equivalent to 5 µM increases in metal concentration).

  • Equilibration & Reading: After each addition, stir for 60 seconds to allow the chelation equilibrium to stabilize, then record the emission spectrum.

  • Saturation ( Fmax​ ): Continue additions until the fluorescence intensity at ~500 nm plateaus (typically between 1 to 3 molar equivalents of metal).

  • Data Analysis: Plot the fluorescence intensity at λmax​ against the metal concentration. Use a Benesi-Hildebrand plot or nonlinear regression to calculate the dissociation constant ( Kd​ ).

Protocol C: Live-Cell Imaging of Intracellular Zn²⁺
  • Cell Seeding: Seed target cells (e.g., HeLa, HEK293) in a glass-bottom 35 mm imaging dish and culture until 70-80% confluent.

  • Loading Solution: Dilute the 10 mM probe stock into serum-free DMEM or HBSS to a final concentration of 10-20 µM. Note: Serum proteins contain heavy metals and binding pockets that will sequester the probe.

  • Incubation: Aspirate the growth media, wash the cells once with HBSS, and add the loading solution. Incubate at 37°C for 30 minutes. The lipophilic nature of the neutral probe fraction allows it to permeate the cell membrane.

  • Washing: Aspirate the loading solution and wash the cells three times with warm HBSS to remove extracellular background fluorescence.

  • Imaging: Transfer to a confocal/fluorescence microscope. Excite using a UV or near-UV laser (e.g., 355 nm, 375 nm, or 405 nm depending on laser availability) and collect emission using a 490-530 nm bandpass filter.

Standardized Workflow & Troubleshooting

Workflow Prep 1. Reagent Prep (10mM Stock in DMSO) Buffer 2. Buffer Selection (HEPES pH 7.4, NO PBS) Prep->Buffer Assay 3. Assay Execution (Titration / Cell Loading) Buffer->Assay Measure 4. Optical Measurement (Ex: 370nm, Em: 500nm) Assay->Measure Analysis 5. Data Validation (Check F_max / F_min ratio) Measure->Analysis

Figure 2: Standardized workflow for metal ion quantification using 7-AMQ dihydrochloride.

Common Pitfalls and Causality
  • High Background Fluorescence in the Blank ( Fmin​ ):

    • Cause: The assay buffer or glassware is contaminated with trace environmental zinc or copper.

    • Solution: Pre-treat glassware with a dilute EDTA solution followed by extensive rinsing with 18.2 MΩ·cm water. Alternatively, add 1 µM of a strong, non-fluorescent chelator (like TPEN) to the blank to strip trace metals and reveal the true baseline.

  • No Fluorescence Enhancement Upon Metal Addition:

    • Cause: Incorrect buffer pH. If the pH drops below 6.0, the quinoline nitrogen and phenolate oxygen become fully protonated, destroying their ability to coordinate the metal ion.

    • Solution: Rigorously verify the pH of the HEPES buffer post-preparation.

Sources

Method

Application Notes and Protocols for Chelation Therapy Experimental Models Using 7-(Aminomethyl)quinolin-8-ol Dihydrochloride

This guide provides a comprehensive overview of experimental models and detailed protocols for investigating the therapeutic potential of 7-(Aminomethyl)quinolin-8-ol dihydrochloride (AMQ) as a metal chelating agent. It...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of experimental models and detailed protocols for investigating the therapeutic potential of 7-(Aminomethyl)quinolin-8-ol dihydrochloride (AMQ) as a metal chelating agent. It is intended for researchers, scientists, and drug development professionals working in the fields of chelation therapy, neurodegenerative diseases, and metal-related toxicities. This document offers a flexible framework, encouraging adaptation and optimization to specific research needs, while maintaining scientific rigor and reproducibility.

Introduction: The Therapeutic Promise of 8-Hydroxyquinoline Derivatives

Metal ions are essential for a myriad of physiological processes, yet their dysregulation can lead to significant cellular damage and contribute to the pathology of various diseases.[1][2] Neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as conditions of metal overload like Wilson's disease, are characterized by the abnormal accumulation of metal ions, including copper and iron.[3][4] This accumulation can catalyze the formation of reactive oxygen species (ROS), induce protein aggregation, and trigger inflammatory cascades, ultimately leading to neuronal cell death.[5]

8-Hydroxyquinoline (8HQ) and its derivatives have emerged as a promising class of therapeutic agents due to their potent metal-chelating properties.[2][6] These small, lipophilic molecules can cross the blood-brain barrier, a critical feature for treating neurological disorders, and sequester excess metal ions, thereby mitigating their toxic effects.[3][7] The introduction of an aminomethyl group at the 7-position of the 8-hydroxyquinoline scaffold, as in 7-(Aminomethyl)quinolin-8-ol, is hypothesized to modulate the compound's chelating ability, selectivity, and biological activity.[8] This guide focuses on the dihydrochloride salt of this compound (AMQ) to enhance its solubility and facilitate its use in experimental settings.

Physicochemical Properties and Synthesis of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride (AMQ)

A thorough understanding of the physicochemical properties of a therapeutic candidate is paramount for the design and interpretation of biological experiments. While specific experimental data for AMQ is not widely available, we can infer properties from the parent compound, 8-hydroxyquinoline, and its derivatives.

Table 1: Physicochemical Properties of 8-Hydroxyquinoline

PropertyValueSource
Melting Point72.5-74.0 °C
Boiling Point267 °C
Solubility in Water555 mg/L
logP1.85[9]
pKa5.017[9]

The aminomethyl substitution at the 7-position is expected to increase the polarity and aqueous solubility of the molecule compared to 8-hydroxyquinoline. The formation of the dihydrochloride salt will further enhance its solubility in aqueous buffers used for in vitro and in vivo studies.

Proposed Synthesis of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride

The synthesis of AMQ can be approached through a multi-step process, starting from the commercially available 8-hydroxyquinoline. The following is a proposed synthetic pathway based on established chemical reactions for 8-hydroxyquinoline derivatives.[10][11][12]

G 8-Hydroxyquinoline 8-Hydroxyquinoline 7-Nitro-8-hydroxyquinoline 7-Nitro-8-hydroxyquinoline 8-Hydroxyquinoline->7-Nitro-8-hydroxyquinoline Nitration (HNO₃, H₂SO₄) 7-Amino-8-hydroxyquinoline 7-Amino-8-hydroxyquinoline 7-Nitro-8-hydroxyquinoline->7-Amino-8-hydroxyquinoline Reduction (e.g., SnCl₂, HCl) 7-(Aminomethyl)quinolin-8-ol 7-(Aminomethyl)quinolin-8-ol 7-Amino-8-hydroxyquinoline->7-(Aminomethyl)quinolin-8-ol Aminomethylation (e.g., Mannich Reaction) 7-(Aminomethyl)quinolin-8-ol\ndihydrochloride 7-(Aminomethyl)quinolin-8-ol dihydrochloride 7-(Aminomethyl)quinolin-8-ol->7-(Aminomethyl)quinolin-8-ol\ndihydrochloride Salt Formation (HCl)

Step 1: Nitration of 8-Hydroxyquinoline to 7-Nitro-8-hydroxyquinoline [11] This step introduces a nitro group at the 7-position of the quinoline ring through an electrophilic aromatic substitution reaction.

Step 2: Reduction of 7-Nitro-8-hydroxyquinoline to 7-Amino-8-hydroxyquinoline [11] The nitro group is then reduced to an amino group, for example, using tin(II) chloride in hydrochloric acid.

Step 3: Synthesis of 7-(Aminomethyl)quinolin-8-ol A plausible method for the aminomethylation at the 7-position is the Mannich reaction, which involves the reaction of 7-amino-8-hydroxyquinoline with formaldehyde and a suitable amine.[12]

Step 4: Formation of the Dihydrochloride Salt The final step involves treating the 7-(aminomethyl)quinolin-8-ol base with hydrochloric acid to form the more water-soluble dihydrochloride salt.

In Vitro Experimental Models

In vitro assays are essential for the initial screening and characterization of a chelating agent's efficacy and toxicity. These models allow for rapid assessment in a controlled environment before proceeding to more complex and costly in vivo studies.

Assessment of Metal Chelation Activity

The primary function of AMQ is to chelate metal ions. This can be quantified using spectrophotometric or fluorometric methods.[13]

Protocol: Spectrophotometric Metal Chelation Assay [13]

  • Objective: To determine the metal binding stoichiometry and affinity of AMQ.

  • Materials:

    • 7-(Aminomethyl)quinolin-8-ol dihydrochloride (AMQ)

    • Metal salt solutions (e.g., CuSO₄, FeCl₃, ZnCl₂)

    • Physiologically relevant buffer (e.g., HEPES, pH 7.4)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare stock solutions of AMQ and metal salts in the buffer.

    • To determine the absorption spectrum, scan a solution of AMQ in the absence and presence of an excess of the metal ion to identify the wavelength of maximum absorbance (λmax) of the complex.

    • For stoichiometry determination (Job's plot), prepare a series of solutions with varying mole fractions of AMQ and the metal ion while keeping the total molar concentration constant. Measure the absorbance at the λmax. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

    • For affinity determination, titrate a fixed concentration of the metal ion with increasing concentrations of AMQ and measure the change in absorbance at the λmax. The data can be used to calculate the binding constant.

Evaluation of Cytotoxicity

It is crucial to assess the potential toxicity of AMQ to cells to determine a therapeutic window. The MTT assay is a widely used colorimetric method to evaluate cell metabolic activity, which is an indicator of cell viability.[1][14]

Protocol: MTT Assay for Cytotoxicity [1][14]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of AMQ in relevant cell lines.

  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A well-established model for neurotoxicity studies.[1][15][16]

    • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing hepatotoxicity.[17][18][19]

  • Materials:

    • AMQ

    • Selected cell lines and appropriate culture media

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of AMQ for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Assessment of Intracellular Chelation Efficacy

The ability of AMQ to enter cells and chelate intracellular labile metal ions is a key determinant of its therapeutic potential. The Calcein-AM assay is a fluorescent method used to measure the intracellular labile iron pool.

Protocol: Calcein-AM Assay for Intracellular Iron Chelation

  • Objective: To assess the ability of AMQ to chelate intracellular labile iron.

  • Principle: Calcein-AM is a cell-permeant, non-fluorescent dye. Once inside the cell, it is hydrolyzed by esterases to the fluorescent calcein. The fluorescence of calcein is quenched by binding to iron. A chelator that can displace iron from calcein will lead to an increase in fluorescence.

  • Materials:

    • AMQ

    • Cells loaded with iron (e.g., by incubation with ferric ammonium citrate)

    • Calcein-AM

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Load cells with iron by incubating with an iron source.

    • Wash the cells to remove extracellular iron.

    • Load the cells with Calcein-AM.

    • Treat the cells with various concentrations of AMQ.

    • Measure the increase in fluorescence over time. An increase in fluorescence intensity indicates intracellular iron chelation.

G cluster_0 In Vitro Workflow Compound Synthesis Compound Synthesis Cytotoxicity Assays\n(MTT) Cytotoxicity Assays (MTT) Compound Synthesis->Cytotoxicity Assays\n(MTT) Metal Chelation Assays\n(Spectrophotometry) Metal Chelation Assays (Spectrophotometry) Compound Synthesis->Metal Chelation Assays\n(Spectrophotometry) Intracellular Chelation\n(Calcein-AM) Intracellular Chelation (Calcein-AM) Cytotoxicity Assays\n(MTT)->Intracellular Chelation\n(Calcein-AM) In Vivo Model Selection In Vivo Model Selection Intracellular Chelation\n(Calcein-AM)->In Vivo Model Selection Metal Chelation Assays\n(Spectrophotometry)->In Vivo Model Selection

In Vivo Experimental Models

In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of AMQ in a whole-organism context. The choice of animal model is critical and should be based on the specific disease being targeted.

Animal Models of Metal Overload

a) Iron Overload Models: Iron overload can be induced in rodents by parenteral administration of iron dextran or through genetic models such as HFE knockout mice, which mimic hereditary hemochromatosis.

b) Copper Overload Models (Wilson's Disease): Several rodent models are available that recapitulate the copper accumulation seen in Wilson's disease.[7] These include:

  • Long-Evans Cinnamon (LEC) rat: Spontaneously develops copper toxicosis.

  • Toxic milk (tx) mouse: A naturally occurring mutant with a defect in the Atp7b gene.

  • Atp7b knockout mouse: A genetically engineered model with a complete loss of Atp7b function.

Proposed In Vivo Efficacy Study in a Mouse Model of Wilson's Disease

This protocol outlines a general framework for assessing the efficacy of AMQ in reducing copper levels in an Atp7b knockout mouse model.

Protocol: In Vivo Efficacy of AMQ

  • Objective: To evaluate the ability of AMQ to reduce copper accumulation in the liver and brain of Atp7b knockout mice.

  • Animals: Atp7b knockout mice and wild-type littermates as controls.

  • Treatment:

    • Administer AMQ to a cohort of Atp7b knockout mice via a suitable route (e.g., oral gavage or intraperitoneal injection).

    • The dosage and treatment duration should be determined based on preliminary toxicity studies.

    • Include a vehicle-treated control group of Atp7b knockout mice and a wild-type control group.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood, liver, and brain tissues.

    • Measure copper concentrations in the tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[20][21][22]

    • Perform histological analysis of liver tissue to assess for copper-induced damage (e.g., using rhodanine staining).

    • Evaluate behavioral parameters relevant to neurological function if applicable.

Analysis of Metal Content in Tissues by ICP-MS

Accurate quantification of metal ions in biological tissues is crucial for assessing the efficacy of a chelating agent. ICP-MS is a highly sensitive technique for trace metal analysis.[23][24][25]

Protocol: Tissue Digestion and ICP-MS Analysis [26][27]

  • Objective: To quantify copper and iron concentrations in liver and brain tissues.

  • Materials:

    • Collected tissue samples

    • Trace-metal-free nitric acid (HNO₃) and hydrogen peroxide (H₂O₂)

    • Microwave digestion system

    • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Procedure:

    • Sample Preparation:

      • Accurately weigh a portion of the tissue (e.g., 50-100 mg).

      • Place the tissue in a microwave digestion vessel.

      • Add a mixture of concentrated nitric acid and hydrogen peroxide.

    • Microwave Digestion:

      • Digest the samples using a validated microwave digestion program. This process breaks down the organic matrix, leaving the metal ions in solution.

    • ICP-MS Analysis:

      • Dilute the digested samples to a suitable concentration with deionized water.

      • Analyze the samples using a calibrated ICP-MS instrument to determine the concentrations of copper and iron.

      • Results are typically expressed as micrograms of metal per gram of wet or dry tissue weight.

G cluster_1 In Vivo Workflow Animal Model Selection\n(e.g., Atp7b knockout mouse) Animal Model Selection (e.g., Atp7b knockout mouse) Toxicity & PK/PD Studies Toxicity & PK/PD Studies Animal Model Selection\n(e.g., Atp7b knockout mouse)->Toxicity & PK/PD Studies Efficacy Study Efficacy Study Toxicity & PK/PD Studies->Efficacy Study Tissue Collection\n(Liver, Brain, Blood) Tissue Collection (Liver, Brain, Blood) Efficacy Study->Tissue Collection\n(Liver, Brain, Blood) Behavioral Analysis Behavioral Analysis Efficacy Study->Behavioral Analysis Metal Analysis (ICP-MS) Metal Analysis (ICP-MS) Tissue Collection\n(Liver, Brain, Blood)->Metal Analysis (ICP-MS) Histopathology Histopathology Tissue Collection\n(Liver, Brain, Blood)->Histopathology

Mechanism of Action: A Multifaceted Approach to Neuroprotection

The therapeutic effects of 8-hydroxyquinoline derivatives like AMQ are believed to stem from a combination of mechanisms.[3][4][28]

  • Metal Chelation: By binding to excess metal ions, AMQ can prevent them from participating in redox reactions that generate harmful ROS.[7]

  • Ionophore Activity: 8-hydroxyquinoline-metal complexes can act as ionophores, transporting metal ions across cell membranes. This may help to redistribute metal ions from areas of accumulation to areas of deficiency, potentially restoring metal homeostasis.[6]

  • Inhibition of Protein Aggregation: Metal ions, particularly copper and zinc, have been shown to promote the aggregation of amyloid-beta (Aβ) peptides in Alzheimer's disease. By chelating these metals, 8-hydroxyquinoline derivatives can inhibit Aβ aggregation.[7]

  • Antioxidant Activity: Some 8-hydroxyquinoline derivatives possess intrinsic antioxidant properties, further protecting cells from oxidative damage.[5]

G

Conclusion and Future Directions

7-(Aminomethyl)quinolin-8-ol dihydrochloride represents a promising candidate for chelation therapy, particularly in the context of neurodegenerative diseases and metal overload disorders. The experimental models and protocols outlined in this guide provide a robust framework for its preclinical evaluation. Future research should focus on a detailed investigation of its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Furthermore, exploring the efficacy of AMQ in combination with other therapeutic agents may offer synergistic benefits and pave the way for novel treatment strategies for these debilitating diseases.

References

  • Bressan, E., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. Neurotoxicology, 92, 131-155.
  • Crouch, P. J., et al. (2025).
  • Fernandes, C., et al. (2023).
  • Ferreira, D., et al. (2025). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis.
  • Gorišek, M., et al. (2020). Characterization of In Vitro 3D Cell Model Developed from Human Hepatocellular Carcinoma (HepG2) Cell Line. MDPI.
  • Lundqvist, J. (2018). Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies. Diva-Portal.org.
  • Mahmoud, A. A., et al. (2014).
  • Marques, C., et al. (2025).
  • Millipore. (n.d.). Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich.
  • UW Soil and Forage LAB. (n.d.). Standard Operation Procedure Analysis of Major, Minor and Trace Elements in Animal Tissue Samples with ICP-OES and ICP-MS.
  • Youdim, M. B. H., et al. (2023).
  • Zgheib, E., et al. (2021). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. PubMed.
  • BioHippo. (2025). HuH7 and HepG2 Cells: Essential Models in Liver Cancer Research.
  • Gyergyai, D., et al. (2022).
  • Štampar, M., et al. (2019). Development of in vitro 3D cell model from hepatocellular carcinoma (HepG2)
  • Hoffman, G. L. (1996). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory -- Preparation procedure for aquatic biological material determined for trace metals. USGS-NWQL: B-9001-95 (ICP-MS).
  • RE-Place. (n.d.). The HepG2 cell line: regularly used human liver-based in vitro model.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
  • Zovo, K., et al. (2020). Accurate Measurement of Copper Overload in an Experimental Model of Wilson Disease by Laser Ablation Inductively Coupled Plasma Mass Spectrometry. PMC.
  • Kaczmarek, M., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • Daniel, K., et al. (2018). Evaluation of digestion methods for analysis of trace metals in mammalian tissues and NIST 1577c. PubMed.
  • Prachayasittikul, V., et al. (2013).
  • BenchChem. (2025).
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  • Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC.
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  • James, S. A., et al. (2021). Distribution of Copper, Iron, and Zinc in the Retina, Hippocampus, and Cortex of the Transgenic APP/PS1 Mouse Model of Alzheimer's Disease. PMC.
  • James, S. A., et al. (2024). Alterations in zinc, copper, and iron levels in the retina and brain of Alzheimer's disease patients and the APP/PS1 mouse model. Metallomics.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline CAS#: 148-24-3.
  • ResearchGate. (2017). What is the best method to digest human liver tissue samples for ICP-MS analysis?.
  • Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
  • Costas-Rodríguez, M., et al. (2019). Laser ablation ICP-MS for simultaneous quantitative imaging of iron and ferroportin in hippocampus of human brain tissues with Alzheimer's disease. PubMed.
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Application

Application Note: Preclinical In Vivo Dosing and Administration Guidelines for 7-(Aminomethyl)quinolin-8-ol Dihydrochloride

Target Audience: Researchers, scientists, and drug development professionals specializing in neuropharmacology, metalloenzyme inhibition, and molecular toxicology. Introduction & Mechanistic Rationale 7-(Aminomethyl)quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in neuropharmacology, metalloenzyme inhibition, and molecular toxicology.

Introduction & Mechanistic Rationale

7-(Aminomethyl)quinolin-8-ol dihydrochloride belongs to a highly specialized class of functionalized 8-hydroxyquinoline (8-HQ) derivatives. Synthesized via the Mannich reaction (often referred to as "Betti bases"), compounds in this family are potent bidentate metal chelators[1]. Their primary mechanism of action relies on their high affinity for redox-active transition metals, particularly labile iron (Fe²⁺/Fe³⁺), copper, and zinc[2].

In neurodegenerative disease models (such as Parkinson's and Alzheimer's), the dysregulation of iron homeostasis drives the Fenton reaction, generating highly toxic hydroxyl radicals (•OH) that cause lipid peroxidation and neuronal apoptosis[2][3]. The low molecular weight and lipophilic planar core of the 8-HQ scaffold allow 7-(aminomethyl)quinolin-8-ol to readily cross the blood-brain barrier (BBB)[2][4]. Once intracellular, it sequesters mitochondrial and cytoplasmic iron, neutralizing oxidative stress and providing robust neuroprotection[3].

MOA A 7-(Aminomethyl)quinolin-8-ol (Systemic Admin) B Blood-Brain Barrier Penetration A->B Lipophilic Core C Intracellular Fe2+/Fe3+ Chelation B->C Target Engagement D Inhibition of Fenton Reaction C->D Sequesters Labile Iron E Reduction of ROS & Lipid Peroxidation D->E Blocks •OH Generation F Neuroprotection (DA Neuron Survival) E->F Prevents Apoptosis

Caption: Mechanism of 7-(Aminomethyl)quinolin-8-ol in neuroprotection via iron chelation.

Physicochemical Properties & Formulation Strategy

The Causality of the Salt Form: The free base of 7-aminomethyl-8-hydroxyquinoline is highly lipophilic, which is optimal for BBB penetration but severely limits aqueous solubility for parenteral administration. Utilizing the dihydrochloride salt resolves this bottleneck. The salt form protonates both the quinoline nitrogen and the primary amine, drastically enhancing solubility in physiological vehicles. Upon entering the bloodstream (pH ~7.4), a dynamic equilibrium is established, allowing the uncharged lipophilic base to partition into the central nervous system.

Chemical Stability Caveat: As a 7-aminomethyl derivative (Betti base), this compound can be susceptible to retro-Michael addition if exposed to highly basic conditions or prolonged aqueous storage[1]. Therefore, formulations must be prepared fresh, and the vehicle pH must be strictly maintained between 5.5 and 7.0 to prevent degradation.

Table 1: Formulation Matrix for In Vivo Dosing
ComponentConcentrationFunctionCausality & Rationale
7-(Aminomethyl)quinolin-8-ol 2HCl 1.0 – 5.0 mg/mLActive Pharmaceutical Ingredient (API)Provides target engagement via intracellular iron chelation.
DMSO ≤ 5% v/vCo-solventPrevents precipitation of the lipophilic free base upon physiological pH buffering[3].
0.9% NaCl (Saline) ≥ 95% v/vPrimary VehicleMaintains isotonicity to prevent injection-site necrosis and hemolysis[3].

In Vivo Dosing Guidelines (Murine Models)

Extrapolating from structurally homologous brain-permeable 8-HQ iron chelators (such as VK-28 and M30), the therapeutic window in rodent models is narrow but highly efficacious[4][5].

Table 2: Recommended Dosing Parameters
ParameterValueRationale
Administration Route Intraperitoneal (IP)Ensures rapid systemic absorption while bypassing immediate hepatic first-pass metabolism[3][4].
Optimal Dose 1.0 – 5.0 mg/kg5 mg/kg achieves ~68% protection against striatal dopamine loss without inducing systemic metal depletion[4][5].
Dosing Frequency Once daily (q.d.)Matches the intracellular half-life of 8-HQ iron-chelator complexes[4][5].
Pre-treatment Window 6 to 16 hours priorAllows sufficient time for BBB penetration and intracellular accumulation before neurotoxin insult[3][5].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes a physical or analytical checkpoint to ensure the integrity of the experiment.

Protocol A: Preparation of the Dosing Solution
  • Weighing: Accurately weigh 5.0 mg of 7-(Aminomethyl)quinolin-8-ol dihydrochloride powder using a microbalance.

  • Co-solvation: Dissolve the powder in 50 µL of 100% DMSO.

    • Self-Validation Checkpoint: The solution must be completely clear. Any particulate matter indicates incomplete dissolution; vortex for 30 seconds.

  • Aqueous Dilution: Slowly add 950 µL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing to prevent localized precipitation.

  • pH Verification: Spot-check the pH using micro-pH paper. It should read between 5.5 and 6.5.

    • Causality: If the pH exceeds 7.5, the free base will precipitate, and the compound risks retro-Michael degradation[1].

  • Storage: Keep the solution protected from light on ice and use within 4 hours of formulation.

Protocol B: IP Administration in a 6-OHDA Parkinson's Model
  • Animal Preparation: Weigh the subject (e.g., C57BL/6 mouse) to calculate the exact injection volume (standard is 10 mL/kg). For a 25g mouse receiving a 5 mg/kg dose from a 0.5 mg/mL solution, the injection volume is 250 µL.

  • Pre-treatment (Day -7 to Day 0): Administer the compound via IP injection once daily for 7 days prior to stereotaxic neurotoxin injection[5].

  • Disease Induction (Day 0): Perform stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum[4].

  • Post-treatment (Day 1 to Day 14): Continue daily IP administration of the chelator to halt secondary oxidative damage[3].

Workflow S1 Step 1: Formulation (Saline + <5% DMSO) S2 Step 2: IP Injection (1-5 mg/kg/day) S1->S2 S3 Step 3: Disease Induction (e.g., 6-OHDA) S2->S3 Pre-treatment S4 Step 4: Tissue Harvest (Brain/Plasma) S3->S4 7-14 Days S5 Step 5: Validation (HPLC-ECD for DA) S4->S5

Caption: Step-by-step in vivo workflow for evaluating neuroprotective efficacy.

Pharmacodynamics & Self-Validating Assays

To prove that the experimental choices yielded the desired biological effect, researchers must validate target engagement. Behavioral rescue (e.g., rotarod performance or amphetamine-induced rotation) is insufficient on its own.

Analytical Validation:

  • HPLC-ECD for Catecholamines: Efficacy must be confirmed by quantifying striatal dopamine (DA), dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) levels against the contralateral unlesioned hemisphere[4]. A successful 5 mg/kg dosing regimen should yield a >60% preservation of DA levels compared to vehicle-treated lesioned controls[4].

  • Histology: Perform immunohistochemistry for Tyrosine Hydroxylase (TH+) in the substantia nigra pars compacta (SNpc) to physically count surviving dopaminergic neurons.

References

  • A Rapid Phenotypic Whole Cell Screening Approach for the Identification of Small Molecule Inhibitors that Counter Beta-lactamase Resistance in Pseudomonas aeruginosa Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Neuroprotection of brain-permeable iron chelator VK-28 against intracerebral hemorrhage in mice Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Prevention and restoration of lactacystin-induced nigrostriatal dopamine neuron degeneration by novel brain-permeable iron chelators Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride in Aqueous Buffer Systems

Welcome to the technical support center for 7-(Aminomethyl)quinolin-8-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-(Aminomethyl)quinolin-8-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in aqueous buffer systems. Our goal is to equip you with the scientific understanding and experimental protocols necessary to achieve successful and reproducible results.

Introduction: Understanding the Molecule

7-(Aminomethyl)quinolin-8-ol dihydrochloride is a salt of a weak base, and its solubility is intrinsically linked to the pH of the aqueous environment.[1][2] The molecule possesses several ionizable groups: the quinoline nitrogen, the primary amine, and the phenolic hydroxyl group. The dihydrochloride form indicates that the two most basic sites, the quinoline nitrogen and the primary amine, are protonated. This protonation generally enhances aqueous solubility compared to the free base.[3] However, achieving the desired concentration in specific buffer systems, especially those at or near physiological pH, can still be challenging.

This guide will walk you through the principles of pH-dependent solubility, provide systematic troubleshooting strategies, and answer frequently asked questions.

Troubleshooting Guide: Addressing Common Solubility Issues

This section provides a structured approach to resolving common problems encountered when dissolving 7-(Aminomethyl)quinolin-8-ol dihydrochloride.

Issue 1: The compound fails to dissolve completely or forms a precipitate in a neutral pH buffer (e.g., PBS, pH 7.4).

Root Cause Analysis:

The primary reason for poor solubility at neutral or near-neutral pH is the conversion of the highly soluble protonated species to the less soluble free base or a partially protonated form. Quinoline and its derivatives are weak bases.[1][4] As the pH of the solution increases towards the pKa of the protonated amine and quinoline nitrogen, the equilibrium shifts, leading to the formation of the neutral, less polar, and consequently less water-soluble species, which may then precipitate.[2]

Solutions:

1. pH Adjustment: The Primary Strategy

Lowering the pH of the buffer is the most direct and effective method to increase the solubility of amine hydrochloride salts.[2]

Step-by-Step Protocol for pH-Mediated Dissolution:

  • Initial Slurry: Add the desired amount of 7-(Aminomethyl)quinolin-8-ol dihydrochloride to your target volume of buffer (e.g., PBS). It is normal for it not to dissolve completely at this stage.

  • Gradual Acidification: While stirring vigorously, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Monitor Dissolution: Continue adding acid until all the solid has dissolved. The solution should become clear.

  • Final pH Measurement: Measure the final pH of the solution. This will be the pH at which your compound is fully soluble at the target concentration.

Causality Explained: By adding a strong acid (HCl), you increase the concentration of hydrogen ions (H+), which, according to Le Chatelier's principle, drives the equilibrium towards the protonated, more soluble forms of the molecule.

2. Selection of an Appropriate Acidic Buffer System

If your experimental conditions allow, using a buffer that operates in an acidic pH range can prevent solubility issues from the outset.

Recommended Buffer Systems:

Buffer SystempKa(s)Useful pH Range
Citrate3.1, 4.8, 6.43.0 - 6.2
Acetate4.763.7 - 5.6
MES6.105.5 - 6.7

Data sourced from Sigma-Aldrich and Promega references.[5][6]

Experimental Workflow for Buffer Selection:

G A Start: Define Target Concentration & pH B Is target pH < 6.0? A->B C Select Acidic Buffer (e.g., Citrate, Acetate) B->C Yes H Is target pH > 6.0? B->H No D Prepare Buffer and Dissolve Compound C->D E Solubility Achieved? D->E F Yes: Proceed with Experiment E->F Yes G No: Re-evaluate Buffer or Concentration E->G No I Prepare Target Buffer (e.g., PBS, HEPES) H->I Yes J Add Compound to Create Slurry I->J K Titrate with Dilute HCl until Dissolved J->K L Is the Final pH Acceptable for Experiment? K->L M Yes: Proceed with Experiment L->M Yes N No: Consider Co-solvents or Concentration Reduction L->N No

Caption: Decision workflow for buffer selection and pH adjustment.

Issue 2: The solution is initially clear but forms a precipitate over time or upon temperature change.

Root Cause Analysis:

This phenomenon can be attributed to several factors:

  • Metastable Solution: You may have created a supersaturated solution that is thermodynamically unstable and precipitates over time to reach equilibrium.

  • Temperature Effects: Solubility is often temperature-dependent. A compound dissolved at a higher temperature may precipitate out as the solution cools to room temperature or is refrigerated.

  • Buffer Instability: Some buffers, like phosphate buffers, can experience a pH shift upon freezing and thawing, which can cause the compound to precipitate.[7]

Solutions:

  • Determine Equilibrium Solubility: Perform a shake-flask solubility study to determine the true equilibrium solubility at your desired temperature.

    Protocol for Shake-Flask Solubility Determination:

    • Prepare Buffer: Prepare the aqueous buffer at the desired final pH.

    • Add Excess Compound: Add an excess amount of 7-(Aminomethyl)quinolin-8-ol dihydrochloride to a known volume of the buffer in a sealed vial (e.g., add 10 mg to 1 mL).

    • Equilibrate: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

    • Separate Phases: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

    • Quantify: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV). This concentration represents the equilibrium solubility.

  • Prepare Fresh Solutions: As a best practice, prepare solutions of 7-(Aminomethyl)quinolin-8-ol dihydrochloride fresh for each experiment to avoid issues related to stability and precipitation.[2]

  • Consider Co-solvents (with caution): If pH adjustment alone is insufficient or incompatible with your experimental design, the use of co-solvents can be explored. Common co-solvents include DMSO, ethanol, and PEG 400. However, it is critical to validate the compatibility of the co-solvent with your specific assay, as organic solvents can impact biological systems.[1]

Frequently Asked Questions (FAQs)

Q1: What are the approximate pKa values for 7-(Aminomethyl)quinolin-8-ol?

Q2: Why is the dihydrochloride salt used instead of the free base?

The dihydrochloride salt form is used to enhance the aqueous solubility and stability of the compound. By protonating the basic nitrogen centers, an ionic salt is formed, which is generally much more soluble in polar solvents like water than the neutral free-base form.[9][10]

Q3: Can I use a buffer like Tris?

Tris buffer has a pKa of around 8.1, meaning its buffering range is typically pH 7.5 to 9.0. In this pH range, 7-(Aminomethyl)quinolin-8-ol will likely be in its less soluble, deprotonated form. Therefore, achieving high concentrations in a Tris-based buffer will be difficult without significant pH adjustment downwards, which would take the solution outside of Tris's effective buffering range. If a pH in this range is required, a universal buffer or a different buffer system like HEPES might be considered, but solubility will remain a challenge.[11]

Q4: Does ionic strength of the buffer affect solubility?

Yes, the ionic strength of the buffer can influence solubility, a phenomenon known as the "salting-out" or "salting-in" effect.[4][12] For quinoline derivatives, high salt concentrations can sometimes decrease solubility (salting-out). It is advisable to use buffers at the lowest concentration necessary for adequate buffering capacity to minimize these effects.

Q5: How should I store stock solutions?

Given the potential for precipitation and degradation, it is recommended to prepare solutions fresh.[2] If short-term storage is necessary, store acidic stock solutions at 2-8°C, protected from light. For longer-term storage, consider preparing aliquots and freezing at -20°C or -80°C. However, be mindful that some buffers, particularly phosphate buffers, can undergo significant pH shifts upon freezing, which may cause the compound to precipitate.[7] A stability study is recommended to validate your specific storage conditions.

References
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. CORE. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. [Link]

  • Flannery, J., et al. (2012). Universal buffers for use in biochemistry and biophysical experiments. PMC, NIH. [Link]

  • Kamerzell, T. J., et al. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Pharmaceutical Technology Europe. [Link]

  • Kumar, V., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Li, Y., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]

  • Purdue University. (n.d.). Amines. Purdue University Department of Chemistry. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. ResearchGate. [Link]

  • PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. PubChem. [Link]

  • NextSDS. (n.d.). 7-Aminoquinoline-8-ol — Chemical Substance Information. NextSDS. [Link]

  • PubChem. (n.d.). 8-Quinolinol, 7-[(diethylamino)methyl]-. PubChem. [Link]

  • mVOC 4.0. (n.d.). Quinoline. mVOC 4.0. [Link]

  • University of Hertfordshire. (2026). 8-hydroxyquinoline. AERU. [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Wikipedia. [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. PubChem. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride in DMSO

Welcome to the technical support center for 7-(Aminomethyl)quinolin-8-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-(Aminomethyl)quinolin-8-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when preparing solutions of this compound, particularly focusing on precipitation issues in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the scientific rationale and practical steps to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or incomplete dissolution of 7-(Aminomethyl)quinolin-8-ol dihydrochloride in DMSO. What are the primary reasons for this?

This is a common and often multifaceted issue. The primary reasons for precipitation can be broken down into three main categories:

  • Intrinsic Properties of the Compound: 7-(Aminomethyl)quinolin-8-ol is a quinoline derivative, a class of compounds that can exhibit poor aqueous solubility due to their hydrophobic bicyclic aromatic structure.[1] The presence of a dihydrochloride salt is intended to improve aqueous solubility by creating an ionized form of the molecule.[2] However, in a polar aprotic solvent like DMSO, the salt may not fully dissociate, or the free base form may have limited solubility.

  • Solvent Quality and Handling: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Even brief exposure to air can lead to a significant increase in water content.[4] This absorbed water alters the polarity of the DMSO, making it a less effective solvent for many organic compounds and a common cause of precipitation from stock solutions.[4][5]

  • Experimental Conditions: Factors such as temperature, concentration, and the rate of dissolution all play a critical role. Some compounds require energy input (e.g., gentle warming or sonication) to overcome the crystal lattice energy and dissolve effectively.[6][7]

Troubleshooting Guides

Issue 1: The compound does not fully dissolve in DMSO at room temperature.

If you are observing solid material in your DMSO solution, it indicates that the compound has not fully dissolved. This can lead to inaccurate concentration calculations and unreliable experimental results.

  • Insufficient Solvent Power at Room Temperature: The energy required to break the crystal lattice of the solid compound may be too high for dissolution to occur spontaneously at ambient temperature.

  • Slow Dissolution Kinetics: Some compounds, even if soluble, dissolve very slowly.[8]

  • Increase Mixing Energy:

    • Vortex the solution vigorously for 2-3 minutes. This increases the interaction between the solvent and the solute particles.

  • Apply Sonication:

    • Place the vial in a sonicator bath for 10-15 minutes.[4][6] The high-frequency sound waves create cavitation bubbles that help to break apart solid aggregates and enhance dissolution.

  • Gentle Warming:

    • Warm the solution in a 37°C water bath for 10-20 minutes.[4][6] This provides thermal energy to overcome the lattice energy of the solid.

    • Caution: Be mindful of the compound's stability at elevated temperatures. While many compounds are stable at 37°C for short periods, prolonged heating can lead to degradation.[6][9]

start Add 7-(Aminomethyl)quinolin-8-ol dihydrochloride to Anhydrous DMSO vortex Vortex vigorously (2-3 mins) start->vortex check1 Visually inspect for complete dissolution vortex->check1 sonicate Sonicate in water bath (10-15 mins) check1->sonicate No success Solution Ready for Use check1->success Yes check2 Visually inspect for complete dissolution sonicate->check2 warm Gentle warming (37°C) (10-20 mins) check2->warm No check2->success Yes check3 Visually inspect for complete dissolution warm->check3 check3->success Yes fail Consider alternative solvent or lower concentration check3->fail No

Caption: Initial Dissolution Workflow.

Issue 2: The compound dissolves initially but precipitates upon storage or after freeze-thaw cycles.

This is a very common issue and is almost always linked to the hygroscopic nature of DMSO.

  • Water Absorption: As the DMSO stock solution absorbs atmospheric moisture over time, the water content increases.[3][4] This change in solvent composition reduces the solubility of the compound, causing it to precipitate.[4][5]

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote the crystallization of compounds from a supersaturated solution.[3][10]

  • Use Anhydrous DMSO:

    • Always use high-purity, anhydrous DMSO from a freshly opened bottle for preparing stock solutions.[4]

    • Consider purchasing smaller volume bottles to minimize the frequency and duration of opening.

  • Proper Storage:

    • Store DMSO in a tightly sealed container in a dry environment, ideally within a desiccator.[4]

    • Store the prepared stock solution at -20°C or -80°C.[6]

  • Aliquot Stock Solutions:

    • Dispense the stock solution into smaller, single-use aliquots.[1][4] This is the most effective way to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

  • Redissolving Precipitate:

    • If precipitation is observed in a stored aliquot, you can often redissolve it by following the gentle warming and sonication steps outlined in Issue 1 .[5] Ensure the solution is completely clear before use.

cluster_0 Initial State cluster_1 After Exposure to Air initial_solution Clear Solution (Anhydrous DMSO) compound Dissolved Compound precipitated_solution Precipitated Solution (Hygroscopic DMSO) initial_solution->precipitated_solution H₂O Absorption precipitate Precipitated Compound water Absorbed Water

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence in 7-(Aminomethyl)quinolin-8-ol Dihydrochloride Live-Cell Imaging

Welcome to the Technical Support Center. As Application Scientists, we understand that achieving high signal-to-noise ratios in live-cell metal ion imaging is a complex biophysical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that achieving high signal-to-noise ratios in live-cell metal ion imaging is a complex biophysical challenge.

7-(Aminomethyl)quinolin-8-ol dihydrochloride (hereafter referred to as 7-AMQ ) is a potent fluorescent sensor primarily used for tracking labile Zinc ( Zn2+ ) and other transition metals. It operates via Chelation-Enhanced Fluorescence (CHEF) and the suppression of Excited-State Intramolecular Proton Transfer (ESIPT)[1]. However, the unique structural properties of 8-hydroxyquinoline (8-HQ) derivatives make them highly susceptible to background fluorescence artifacts[2].

This guide provides authoritative, field-proven strategies to diagnose and eliminate background noise, ensuring your experimental data reflects true biological metal fluxes.

Part 1: Troubleshooting FAQs

Q1: Before I even apply a metal stimulus, my cells exhibit bright, punctate background fluorescence. What is causing this? A: This is a classic manifestation of lysosomal trapping (lysosomotropism). The 7-aminomethyl group on the 8-HQ core acts as a weak base. At a physiological cytosolic pH of 7.4, a fraction of the probe remains unprotonated and freely diffuses across lipid bilayers. However, upon entering the acidic lumen of lysosomes (pH ~4.5–5.0), the amine group becomes heavily protonated. This cationic form is membrane-impermeable, leading to massive, irreversible sequestration of the probe in punctate vesicles[3]. See Protocol 2 for mitigation.

Q2: My background is diffuse but extremely high across the entire cytosol, masking the labile Zn2+ signal. Why is the baseline so elevated? A: This diffuse background typically stems from two overlapping phenomena:

  • Ternary Complex Formation: Quinoline-based sensors (like 7-AMQ, Zinquin, and TSQ) do not exclusively bind free, labile Zn2+ . They are known to form fluorescent ternary adducts (Probe- Zn2+ -Protein) with endogenous metalloproteins. This illuminates the tightly bound, static zinc pool rather than the dynamic labile pool[4].

  • Autofluorescence: 8-HQ derivatives require excitation in the UV/violet range (~340–380 nm). This wavelength unfortunately co-excites endogenous cellular fluorophores like NADH and FAD, generating a high optical baseline.

Q3: How can I definitively prove that my fluorescence signal represents true labile Zn2+ and not background artifacts? A: You must implement a self-validating experimental design . At the conclusion of your imaging time-course, spike the imaging chamber with 20 µM TPEN ( N,N,N′,N′−tetrakis(2−pyridinylmethyl)−1,2−ethanediamine ), a highly specific, cell-permeable zinc chelator. TPEN has a higher affinity for Zn2+ than 7-AMQ and will rapidly strip the metal from the probe. A sharp drop in fluorescence confirms the signal was target-specific. Any residual, unquenchable fluorescence is confirmed background noise.

Part 2: Quantitative Data & Photophysical Properties

Understanding the physicochemical parameters of 7-AMQ is critical for optimizing your imaging parameters.

ParameterValue / CharacteristicImplication for Live-Cell Imaging
Fluorophore Core 8-Hydroxyquinoline (8-HQ)Prone to forming ternary adducts with metalloproteins, causing high diffuse background[4].
Functional Group 7-AminomethylWeak base ( pKa​ ~9.0); protonates in lysosomes, causing severe punctate background[3].
Excitation Range 340 - 380 nm (UV/Violet)Co-excites cellular NADH/FAD, contributing to autofluorescence noise.
Emission Range 490 - 520 nm (Green)Good separation from excitation; requires narrow bandpass filters to exclude noise.
Binding Mechanism CHEF / ESIPT SuppressionFluorescence "turns on" upon metal binding; unbound probe exhibits minimal baseline leakage[1].
Optimal Loading 1 - 2.5 µM for 15 - 20 minsExceeding these limits drives the probe into deep intracellular compartments.

Part 3: Experimental Protocols

Do not rely on passive loading. The following protocols are engineered as self-validating systems to establish causality between your actions and the resulting fluorescence.

Protocol 1: Optimized Loading & Self-Validating Imaging

Objective: Minimize ternary adduct formation and validate the labile metal signal.

  • Preparation: Dilute 7-AMQ to a final concentration of 1.5 µM in serum-free Hank's Balanced Salt Solution (HBSS).

    • Causality: Serum proteins contain abundant zinc. Loading in complete media causes extracellular probe-zinc-protein complexes, driving up background and depleting the active probe.

  • Incubation: Incubate cells for exactly 20 minutes at 37°C.

    • Causality: Extended incubation (>30 mins) forces the probe into deep intracellular compartments and increases non-specific binding to static metalloproteins.

  • Washing: Wash cells 3× with warm HBSS containing 50 µM EDTA, followed immediately by 2× washes with plain HBSS.

    • Causality: EDTA strips adventitious extracellular zinc bound to the outer plasma membrane. The brief exposure prevents EDTA from crossing the membrane and stripping internal targets.

  • Validation (Self-Validating Step): After recording the stimulus-induced fluorescence flux, add 20 µM TPEN directly to the bath.

    • Causality: TPEN outcompetes 7-AMQ for labile zinc. Immediate signal quenching validates the assay; static residual fluorescence identifies the true background threshold.

Protocol 2: Mitigating Lysosomal Trapping

Objective: Prevent the basic aminomethyl group from sequestering in acidic organelles.

  • Pre-treatment: Incubate cells with 100 nM Bafilomycin A1 in culture media for 30 minutes prior to probe loading.

    • Causality: Bafilomycin A1 is a highly specific inhibitor of the vacuolar-type H+ -ATPase (V-ATPase). It collapses the lysosomal pH gradient, neutralizing the acidic lumen.

  • Loading: Co-incubate 7-AMQ (1.5 µM) with 100 nM Bafilomycin A1 in HBSS for 20 minutes.

  • Result: The basic aminomethyl group of 7-AMQ will no longer protonate and trap within vesicles. The punctate background will be replaced by a smooth, diffuse cytosolic distribution, ready for target binding.

Part 4: Mechanism & Mitigation Visualization

The following diagram illustrates the biophysical pathways that generate background fluorescence and the specific interventions used to block them.

G Probe 7-AMQ Probe (Weak Base) Lysosome Lysosome (pH ~4.5) Protonation & Trapping Probe->Lysosome Diffusion & Sequestration Cytosol Cytosol (pH ~7.4) Labile Zn2+ Target Probe->Cytosol Target Binding Ternary Protein-Zn2+ Pool Ternary Adducts Probe->Ternary Non-specific Binding BafA1 Bafilomycin A1 (V-ATPase Inhibitor) BafA1->Lysosome Blocks Acidification UV UV Excitation Autofluorescence UV->Cytosol NADH/FAD Noise

Diagram illustrating the mechanisms of 7-AMQ background fluorescence and targeted mitigation strategies.

References

  • Techniques for measuring cellular zinc. National Center for Biotechnology Information (PMC). Available at:[Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available at:[Link]

  • Flux of intracellular labile zinc during apoptosis (gene-directed cell death) revealed by a specific chemical probe, Zinquin. PubMed. Available at:[Link]

  • Recent Advances in Quinolines as Anticancer Agents: Mechanisms, SAR, and Therapeutic Potential. International Journal of Novel Research and Development (IJNRD). Available at: [Link]

Sources

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Preventing chemical degradation of 7-(Aminomethyl)quinolin-8-ol dihydrochloride during long-term storage

Technical Support Center: Preserving the Integrity of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride Introduction: Understanding the Molecule's Vulnerabilities 7-(Aminomethyl)quinolin-8-ol dihydrochloride is a bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preserving the Integrity of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride

Introduction: Understanding the Molecule's Vulnerabilities

7-(Aminomethyl)quinolin-8-ol dihydrochloride is a bifunctional molecule with inherent characteristics that demand careful consideration for long-term storage. Its stability is governed by three primary features:

  • The Quinolin-8-ol Core: The 8-hydroxyquinoline scaffold is an electron-rich aromatic system susceptible to oxidation. This can be exacerbated by exposure to light (photodegradation) and atmospheric oxygen, often leading to the formation of colored impurities and a potential loss of biological activity.[1][2]

  • The Aminomethyl Group: The primary amine is a nucleophilic and basic center. It can react with atmospheric carbon dioxide, undergo oxidative deamination, or participate in reactions with aldehydes or ketones (e.g., from residual solvents), especially under elevated temperatures.

  • The Dihydrochloride Salt Form: This salt form significantly enhances water solubility but also introduces a major challenge: hygroscopicity .[3][4][5] Dihydrochloride salts readily absorb moisture from the atmosphere.[3][4] This absorbed water can act as a medium to accelerate other degradation pathways, such as hydrolysis and oxidation, and can cause the solid material to clump or deliquesce.[3][4]

This guide provides a comprehensive framework for troubleshooting potential degradation and implementing proactive strategies to ensure the long-term stability and reliability of your 7-(Aminomethyl)quinolin-8-ol dihydrochloride supply.

Troubleshooting Guide: Diagnosing Potential Degradation

This section addresses common observations that may indicate your compound has undergone chemical degradation.

Q1: My white/off-white powder has developed a yellow or brownish tint. What does this signify?

A change in color from white or off-white to yellow or brown is a primary visual indicator of degradation.[2] This is most commonly associated with the oxidation of the quinolin-8-ol ring system.[1][2] Exposure to air (oxygen) and/or light can initiate the formation of quinone-like species or other chromophoric (color-producing) byproducts. While the compound may still be partially active, the presence of these impurities compromises its purity and can lead to inconsistent experimental results.

Q2: I'm observing poor solubility or the formation of particulates when dissolving the compound, even though it was fully soluble before. What's happening?

This can be due to a few factors:

  • Formation of Insoluble Degradants: Oxidative or other degradation pathways can produce polymeric or less polar byproducts that are not soluble in your chosen solvent system.

  • pH Shift from CO₂ Absorption: If the compound has been repeatedly exposed to air, the primary amine may have absorbed atmospheric CO₂ to form a carbamate salt. This can alter the micro-environment pH upon dissolution, potentially affecting solubility.

  • Hygroscopicity Issues: If the powder has absorbed significant moisture, it may not dissolve as readily, appearing as clumps or a gel-like substance before eventually dissolving.

Q3: My experimental results are inconsistent or show a progressive loss of potency over time. Could this be a stability issue?

Absolutely. A loss of potency or erratic results in a well-established assay is a classic sign of compound degradation.[2] Any modification to the core structure, such as oxidation of the phenol or modification of the amine, can disrupt the molecule's ability to interact with its biological target. It is crucial to rule out compound integrity as a variable. We recommend performing a quality control check using a stability-indicating analytical method (see Section 4).

Q4: My mass spectrometry analysis shows unexpected peaks that weren't present in the initial batch. What could they be?

The appearance of new peaks in an LC-MS or direct-infusion MS analysis is a definitive sign of degradation or contamination. Based on the molecule's structure, these new masses could correspond to:

  • Oxidation Products: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32).

  • Deamination Products: A loss of the amine group could result in a peak at M-17.

  • Dimerization Products: Peaks corresponding to approximately 2x the parent mass could indicate the formation of dimers, possibly through oxidative coupling.

Proactive Stability & Storage: A Best-Practices FAQ

This section provides answers to frequently asked questions about the proactive measures you can take to prevent degradation before it starts.

Q1: What are the absolute ideal conditions for long-term storage?

To maximize the shelf-life of 7-(Aminomethyl)quinolin-8-ol dihydrochloride, the following conditions are paramount.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of all potential chemical degradation reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.
Light Protected from Light (Amber Vial)Prevents light-induced photodegradation of the quinoline ring.[2]
Humidity Anhydrous/DesiccatedAs a hygroscopic dihydrochloride salt, preventing moisture uptake is critical to inhibit hydrolysis and clumping.[3][4][7]

Q2: How should I handle the compound for routine use, such as weighing?

Minimize exposure to the ambient environment.

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Work quickly in an area with low humidity. If possible, use a glove box with a dry nitrogen atmosphere.

  • Immediately after weighing, purge the vial headspace with an inert gas (argon or nitrogen), securely seal the container, and return it to the recommended storage condition.

Q3: Should I store the compound as a solid or as a stock solution?

For long-term storage, the solid form is unequivocally more stable. Storing in solution, especially aqueous solutions, can accelerate degradation pathways like hydrolysis.[2] Prepare stock solutions fresh for each experiment. If you must store a stock solution for a short period (1-2 weeks), we recommend the following:

  • Use a suitable, dry, aprotic solvent (e.g., DMSO).

  • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -80°C, protected from light.

Q4: The compound is a dihydrochloride salt. Does this affect its stability?

Yes, significantly. The dihydrochloride form makes the compound highly susceptible to absorbing moisture (hygroscopicity).[3][4] While this improves aqueous solubility, it makes stringent control of humidity essential.[3] Storing the solid in a desiccator or in a sealed container with a desiccant is a critical step to maintain its physical and chemical integrity.[3][6]

Visualizing Degradation & Establishing Stability Protocols

Potential Degradation Pathways

The following diagram illustrates the primary vulnerabilities of the 7-(Aminomethyl)quinolin-8-ol molecule.

Caption: Key degradation pathways for 7-(Aminomethyl)quinolin-8-ol.

Protocol: Establishing a Stability-Indicating Analytical Method

To have full confidence in your results, you must be able to detect degradation. A stability-indicating method is an analytical procedure that can separate and quantify the intact parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard.[8][9]

Objective: To develop an HPLC method that can resolve the parent compound from impurities generated under forced degradation conditions.

Materials:

  • 7-(Aminomethyl)quinolin-8-ol dihydrochloride

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with UV/DAD or MS detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in 50:50 ACN/Water.

  • Forced Degradation (Stress Studies): This process intentionally degrades the compound to generate the impurities your method will need to detect.[10][11]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photostability: Expose 1 mL of stock solution to direct light (e.g., a photostability chamber or strong laboratory light) for 24 hours.

    • Control: Keep 1 mL of the stock solution under ideal conditions (dark, room temp).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to maximize separation.

    • Detection: Monitor at a wavelength where the parent compound absorbs (e.g., 254 nm and 280 nm) or use MS to scan a relevant mass range.

  • Data Evaluation:

    • Inject the control and each stressed sample.

    • Compare the chromatograms. The goal is to see a decrease in the area of the main peak (parent compound) and the appearance of new peaks (degradation products) in the stressed samples.

    • A successful stability-indicating method will show baseline resolution between the parent peak and all major degradation peaks.

Workflow for Stability Assessment

The following diagram outlines the logical flow for conducting a forced degradation study to validate your analytical method.

G start Prepare 1 mg/mL Stock Solution control Control Sample (t=0, dark, RT) start->control acid Acid Stress (0.1M HCl, 60°C) start->acid base Base Stress (0.1M NaOH, RT) start->base oxide Oxidative Stress (3% H₂O₂, RT) start->oxide photo Photo Stress (Light Exposure) start->photo analyze Analyze All Samples by HPLC-UV/MS control->analyze acid->analyze base->analyze oxide->analyze photo->analyze evaluate Evaluate Chromatograms: - Peak Purity - Resolution of Degradants analyze->evaluate result Validated Stability-Indicating Method evaluate->result

Caption: Workflow for a forced degradation study.

Conclusion

The chemical stability of 7-(Aminomethyl)quinolin-8-ol dihydrochloride is not guaranteed without deliberate and informed action. Its susceptibility to oxidation, photodegradation, and, most critically, moisture-induced degradation due to its hygroscopic nature, necessitates a rigorous storage and handling protocol. By implementing the best practices outlined in this guide—storage at -20°C under an inert, dry atmosphere and protected from light—and by validating compound integrity with a stability-indicating analytical method, researchers can ensure the reliability of their experiments and the long-term value of their chemical inventory.

References

  • American Chemical Society. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Grokipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • International Council for Harmonisation. (2003, February 6). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, June). Q1 Stability Testing of Drug Substances and Drug Products Draft Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Zhang, B., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104712.
  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2268.
  • Bansal, A. K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. AAPS PharmSciTech, 24(1), 23.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • Grokipedia. (n.d.). Aminomethyl group. Retrieved from [Link]

  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 425-428.
  • Patel, Y. P., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 3(4), 1169-1175.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Retrieved from [Link]

  • Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?. Retrieved from [Link]

  • Justia Patents. (2003, March 3). Dosage forms for hygroscopic active ingredients. Retrieved from [Link]

  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177-89.
  • Racicot, J. M., et al. (2022). Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. NETL.
  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 11, 1157–1178.
  • Laskin, A., et al. (2016). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 50(18), 10247–10255.
  • Sutar, R., et al. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian journal of pharmaceutical sciences, 73(3), 343–347.
  • Carpino, L. A., et al. (1998). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 120(8), 1629-1639.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

  • Quora. (2015, September 6). What do we mean by hygroscopic nature of common salt?. Retrieved from [Link]

  • Liu, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 26(2), 295.
  • Khan, M. S., et al. (2014). Stability constants of mixed ligand complexes of lead(II) with 1-(aminomethyl) cyclohexane acetic acid and α-amino acids. Journal of Saudi Chemical Society, 18(3), 223-228.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride in Prolonged Cell Viability Assays

Welcome to the Advanced Application Support Center. As researchers transition from biochemical assays to prolonged cell-based models (48–72 hours), compounds containing the 8-hydroxyquinoline (8-HQ) scaffold—such as 7-(A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers transition from biochemical assays to prolonged cell-based models (48–72 hours), compounds containing the 8-hydroxyquinoline (8-HQ) scaffold—such as 7-(Aminomethyl)quinolin-8-ol dihydrochloride—frequently exhibit off-target cytotoxicity.

As a Senior Application Scientist, I have designed this guide to help you understand the causality behind these confounding effects, troubleshoot your viability readouts, and implement self-validating experimental protocols to isolate your compound's true pharmacological target.

Mechanistic Insight: The Dual Toxicity of the 8-HQ Scaffold

To troubleshoot cytotoxicity, we must first understand the molecular behavior of the 8-HQ core. 7-(Aminomethyl)quinolin-8-ol acts as a potent bidentate chelator, forming highly stable complexes with divalent and trivalent transition metals (Cu²⁺, Zn²⁺, Fe³⁺)[1]. In prolonged cell culture, this chemical property triggers two distinct cytotoxic cascades:

  • Extracellular Metal Depletion: The compound sequesters essential trace metals from the culture media, starving cells of the cofactors required for vital metalloenzymes (e.g., DNA polymerases, respiratory chain complexes)[2].

  • Ionophore-Mediated Oxidative Stress: When the compound complexes with redox-active metals like copper (Cu²⁺) or iron (Fe³⁺), it acts as a lipophilic ionophore. It transports these metals across the plasma membrane, causing intracellular metal overload, severe reactive oxygen species (ROS) generation, the unfolded protein response (UPR), and ultimately, paraptotic or apoptotic cell death[3].

G cluster_0 Pathway A: Metal Depletion cluster_1 Pathway B: Ionophore Activity Compound 7-(Aminomethyl)quinolin-8-ol ChelationExt Extracellular Chelation (Zn2+, Fe3+) Compound->ChelationExt Complexation Metal Complexation (Cu2+, Fe3+) Compound->Complexation Depletion Trace Metal Starvation ChelationExt->Depletion EnzymeInhib Metalloenzyme Inhibition Depletion->EnzymeInhib CellDeath Cytotoxicity / Cell Death EnzymeInhib->CellDeath Transport Intracellular Transport Complexation->Transport ROS ROS Generation & UPR Transport->ROS ROS->CellDeath

Dual mechanisms of 8-hydroxyquinoline derivative cytotoxicity: Metal depletion vs. Ionophore activity.

Troubleshooting & FAQs

Q1: My cells show >80% viability at 24 hours, but crash to <20% at 72 hours even at sub-pharmacological doses. Why?

Causality: This delayed toxicity is the hallmark of trace metal starvation. While ionophore-mediated ROS toxicity (Pathway B) can occur rapidly depending on media copper levels, metal depletion (Pathway A) takes 48–72 hours to manifest as intracellular stores of zinc and iron are slowly exhausted, halting the cell cycle[2]. Solution: Shorten your assay window to 12–24 hours to capture target-specific early signaling events, or utilize the metal-supplementation protocol detailed in Section 4.

Q2: How do I distinguish my compound's specific target inhibition from general 8-HQ chelation toxicity?

Causality: If your compound is inhibiting a specific kinase or receptor, that interaction is likely structural. Chelation toxicity, however, relies entirely on the {N,O} bidentate donor set of the quinoline ring[4]. Solution: Implement a self-validating control system. Synthesize or purchase a non-chelating analog (e.g., where the quinoline nitrogen is shifted, or the 8-hydroxyl group is methylated). If the non-chelating analog loses target efficacy, your target may be a metalloenzyme. If it retains efficacy but loses the 72-hour cytotoxicity, you have successfully bypassed the off-target chelation effect[4].

Q3: I am using an MTT assay. Could 7-(Aminomethyl)quinolin-8-ol be interfering with the readout?

Causality: Yes. 8-HQ derivatives are redox-active and can spontaneously reduce tetrazolium salts (like MTT or MTS) into formazan in the absence of living cells, leading to false-positive viability spikes. Conversely, their intense metal complexes can absorb light in the 450–600 nm range, quenching the colorimetric signal. Solution: Switch to an ATP-dependent luminescence assay (e.g., CellTiter-Glo). ATP assays rely on luciferase and are independent of cellular redox state, eliminating chemical reduction artifacts. Always include a "Compound + Media (No Cells)" control well to subtract background interference.

Quantitative Data: Impact of Mitigation Strategies

To illustrate the effectiveness of assay optimization, the following table summarizes the expected shifts in the Half-Maximal Inhibitory Concentration (IC₅₀) of 8-HQ derivatives when applying different mitigation strategies.

Experimental ConditionPrimary Cytotoxic DriverExpected IC₅₀ ShiftRecommended Application
Standard Media (72h) Metal Starvation & IonophoreBaseline (e.g., ~2.5 µM)General toxicity screening
Media + 10 µM Cu²⁺ (72h) Severe Paraptosis / ROSDecreases (e.g., ~0.5 µM)Inducing targeted cell death[3]
Media + 50 µM Zn²⁺ (72h) Target-specific (Chelation saturated)Increases (e.g., >50 µM)Isolating non-metal target effects
Short Incubation (24h) Target-specific signalingIncreases (e.g., >30 µM)Acute target engagement assays
Non-Chelating Analog Target-specific onlyRestored to true IC₅₀ SAR validation[4]

Self-Validating Experimental Protocol: Metal-Supplemented Viability Assay

To definitively prove whether 7-(Aminomethyl)quinolin-8-ol dihydrochloride is killing cells via its primary target or via off-target metal chelation, use this step-by-step metal-saturation workflow. By pre-saturating the compound with Zinc (Zn²⁺), you neutralize its ability to scavenge essential metals from the cells.

Step-by-Step Methodology
  • Reagent Preparation (Equilibration):

    • Prepare a 10 mM stock of 7-(Aminomethyl)quinolin-8-ol dihydrochloride in DMSO.

    • Prepare a 10 mM stock of ZnCl₂ in sterile ddH₂O.

    • Critical Step: In a cell-free microtube, mix the compound and ZnCl₂ at a 1:2 molar ratio in assay media. Incubate at 37°C for 30 minutes to allow the stable 8-HQ-Zn complex to form before exposing it to cells.

  • Cell Seeding:

    • Seed cells at 5,000 cells/well in a 96-well opaque white plate (optimal for luminescence). Allow 24 hours for attachment.

  • Dosing (The Self-Validating Matrix):

    • Arm A (Vehicle): DMSO only (0.1% final).

    • Arm B (Compound Alone): Titration of 7-(Aminomethyl)quinolin-8-ol (0.1 µM to 100 µM).

    • Arm C (Metal Control): Titration of ZnCl₂ alone (to rule out heavy metal toxicity).

    • Arm D (Saturated Complex): Titration of the pre-equilibrated Compound-Zn complex.

  • Wash Step (Interference Mitigation):

    • After the 48-72h incubation, carefully aspirate the media. Wash wells once with 100 µL warm PBS. Causality: Removing the extracellular compound prevents its redox properties from interfering with the luciferase enzyme in the next step.

  • Readout:

    • Add 100 µL of fresh PBS and 100 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

Workflow Step1 1. Cell Seeding (Opaque 96-well) Step2 2. Pre-Equilibrate (Compound + Zn2+) Step1->Step2 Step3 3. Matrix Dosing (Arms A, B, C, D) Step2->Step3 Step4 4. PBS Wash (Remove Interference) Step3->Step4 Step5 5. ATP Luminescence (Viability Readout) Step4->Step5

Experimental workflow for the metal-supplemented, interference-free cell viability assay.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: NIH / National Library of Medicine URL:[Link]

  • Oxidative Stress Induced by Copper and Iron Complexes with 8-Hydroxyquinoline Derivatives Causes Paraptotic Death of HeLa Cancer Cells Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 7-(Aminomethyl)quinolin-8-ol dihydrochloride and Clioquinol for Copper and Zinc Chelation

For Researchers, Scientists, and Drug Development Professionals In the intricate world of metallobiology, the selective chelation of metal ions such as copper (Cu²⁺) and zinc (Zn²⁺) is a critical tool for both research a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metallobiology, the selective chelation of metal ions such as copper (Cu²⁺) and zinc (Zn²⁺) is a critical tool for both research and therapeutic development. The dysregulation of these metal ions is implicated in a range of pathologies, from neurodegenerative diseases to cancer.[1][2] This guide provides an in-depth, objective comparison of two 8-hydroxyquinoline-based chelators: 7-(Aminomethyl)quinolin-8-ol dihydrochloride (AMQ) and the more extensively studied clioquinol. Our focus will be on their respective abilities to chelate copper and zinc, supported by available experimental data and detailed methodologies for their comparative evaluation.

Introduction to the Chelators: A Tale of Two Quinolines

Both AMQ and clioquinol share the 8-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry renowned for its metal-chelating properties.[3][4] The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group form a stable five-membered ring with divalent metal ions.

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a well-documented metal chelator that has been investigated for its therapeutic potential in neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[3][5] Its mechanism is often attributed to its ability to bind and redistribute excess copper and zinc ions, which are believed to contribute to protein aggregation and oxidative stress in the brain.[2] However, its history is also marked by concerns over neurotoxicity at high doses, which led to its withdrawal as an oral medication.[5]

7-(Aminomethyl)quinolin-8-ol dihydrochloride (AMQ) is a derivative of 8-hydroxyquinoline with an aminomethyl group at the 7-position. This substitution is anticipated to modulate its electronic and steric properties, potentially influencing its metal-binding affinity and selectivity compared to clioquinol. While less extensively studied, derivatives with substitutions at the 7-position have shown potent biological activities, including anticancer effects, which are linked to their metal-chelating capabilities.[6]

Head-to-Head Comparison: Copper and Zinc Chelation

A direct and quantitative comparison of the metal-binding affinities of AMQ and clioquinol is essential for selecting the appropriate tool for a specific research question. This is typically expressed by the stability constant (log K), where a higher value indicates a more stable metal-ligand complex.

Quantitative Data: Stability Constants
ChelatorMetal Ionlog K₁log K₂Overall Stability (log β₂)Stoichiometry (Metal:Ligand)Reference
Clioquinol Cu²⁺~10.0~9.0~19.01:2[7]
Zn²⁺~8.5~7.5~16.01:2[7]
7-(piperidin-1-ylmethyl)quinolin-8-ol Cu²⁺10.158.3518.501:2[6]
7-(morpholinomethyl)quinolin-8-ol Cu²⁺9.878.0117.881:2[6]

Note: Data for 7-substituted derivatives are provided as a proxy for AMQ to illustrate the potential influence of the aminomethyl-like moiety on copper chelation. The basic nitrogen in the aminomethyl group of AMQ could potentially participate in coordination, which might affect the stability of the resulting complexes.

The available data suggests that both clioquinol and 7-substituted 8-hydroxyquinolines form stable 1:2 complexes with copper. The stability constants for the copper complexes of the 7-substituted analogs are in a similar range to that of clioquinol, indicating that AMQ is also likely a potent copper chelator. It is generally observed that for 8-hydroxyquinoline derivatives, the affinity for copper is significantly higher than for zinc.[7]

Mechanism of Chelation and Structural Insights

The chelation of copper and zinc by both AMQ and clioquinol involves the formation of a coordination complex. The metal ion is bound by the nitrogen of the quinoline ring and the oxygen of the hydroxyl group.

Figure 1: Chelation of Copper by AMQ and Zinc by Clioquinol.

Cellular Effects and Biological Implications

The biological consequences of metal chelation by these compounds are multifaceted and context-dependent.

Clioquinol has been shown to not only chelate but also act as an ionophore, transporting metal ions across cellular membranes.[3] This can lead to a redistribution of intracellular metals, which may have both therapeutic and toxic effects. For instance, in the context of neurodegenerative diseases, clioquinol is proposed to disrupt the metal-amyloid beta interactions.[2] Conversely, its ability to increase intracellular zinc has been linked to its anticancer activity.

The biological activities of 7-substituted 8-hydroxyquinoline derivatives , including those structurally similar to AMQ, have been primarily explored in the context of cancer. These compounds exhibit cytotoxicity against various cancer cell lines, and their mechanism is often attributed to the generation of reactive oxygen species (ROS) through the redox cycling of their metal complexes, particularly with copper.[6] The aminomethyl substituent may also influence the compound's lipophilicity and cellular uptake, potentially leading to different biological outcomes compared to clioquinol.

Experimental Protocol: Comparative Analysis of Copper and Zinc Chelation using a Fluorescence-Based Assay

To directly compare the copper and zinc chelation efficiencies of AMQ and clioquinol, a competitive binding assay using a fluorescent metal indicator is a robust and sensitive method. This protocol is adapted from established methodologies.

Principle

A fluorescent indicator with a known affinity for the metal ion of interest (e.g., FluoZin™-3 for zinc, or a similar probe for copper) is used. In the presence of the metal ion, the indicator fluoresces. Upon addition of a chelator (AMQ or clioquinol), the metal ion is sequestered from the indicator, leading to a decrease in fluorescence. The extent of this fluorescence quenching is proportional to the chelator's affinity for the metal ion.

Materials
  • 7-(Aminomethyl)quinolin-8-ol dihydrochloride (AMQ)

  • Clioquinol

  • Fluorescent indicator (e.g., FluoZin™-3, AM ester for intracellular measurements, or a cell-impermeant salt for in vitro assays)

  • Copper(II) sulfate (CuSO₄) or Zinc chloride (ZnCl₂)

  • HEPES buffer (or other suitable biological buffer)

  • DMSO (for stock solutions)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of AMQ and clioquinol in DMSO.

    • Prepare a 1 mM stock solution of the fluorescent indicator in DMSO (for AM ester) or water (for salt).

    • Prepare 10 mM stock solutions of CuSO₄ and ZnCl₂ in deionized water.

  • Assay Setup (96-well plate):

    • Prepare a working buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4).

    • Prepare serial dilutions of AMQ and clioquinol in the working buffer to achieve a range of final concentrations (e.g., from 100 µM to 0.1 µM).

    • In separate wells, add a fixed concentration of the metal ion (e.g., 10 µM final concentration of CuSO₄ or ZnCl₂).

    • Add the fluorescent indicator to each well at a concentration that gives a robust signal in the presence of the metal ion (e.g., 1 µM final concentration).

    • Add the serially diluted chelators (AMQ or clioquinol) to their respective wells.

    • Include control wells:

      • Blank: Buffer only.

      • Metal + Indicator: Buffer with metal ion and fluorescent indicator (maximum fluorescence).

      • Metal + Indicator + High Concentration of a Strong Chelator (e.g., EDTA): To determine the minimum fluorescence.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen indicator.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Normalize the fluorescence data, with the "Metal + Indicator" well representing 100% and the well with the strong chelator representing 0%.

    • Plot the normalized fluorescence as a function of the chelator concentration.

    • Determine the IC₅₀ value for each chelator, which is the concentration required to reduce the fluorescence by 50%. A lower IC₅₀ value indicates a higher binding affinity.

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measure Measurement & Analysis prep_stocks Prepare Stock Solutions (AMQ, Clioquinol, Indicator, Metal) prep_dilutions Prepare Serial Dilutions of Chelators prep_stocks->prep_dilutions add_chelators Add Chelator Dilutions (AMQ or Clioquinol) prep_dilutions->add_chelators add_metal Add Metal Ion (Cu²⁺ or Zn²⁺) add_indicator Add Fluorescent Indicator add_metal->add_indicator add_indicator->add_chelators add_controls Add Controls (Blank, Max/Min Fluorescence) add_chelators->add_controls incubate Incubate at RT (Protected from Light) read_fluorescence Read Fluorescence incubate->read_fluorescence analyze Analyze Data (Normalize, Plot, Calculate IC₅₀) read_fluorescence->analyze

Figure 2: Workflow for the Comparative Fluorescence-Based Chelation Assay.

Conclusion and Future Perspectives

Both 7-(Aminomethyl)quinolin-8-ol dihydrochloride and clioquinol are potent chelators of copper and zinc, owing to their shared 8-hydroxyquinoline scaffold. Clioquinol is a well-characterized compound with a complex biological profile that includes both therapeutic potential and toxicity concerns. AMQ, while less studied, represents a promising scaffold for the development of novel metal-targeted therapeutics. The aminomethyl substitution at the 7-position offers a handle for further chemical modification to fine-tune its chelation properties, cellular uptake, and biological activity.

The choice between AMQ and clioquinol for a specific research application will depend on the desired balance of chelation strength, selectivity, and cellular effects. The provided experimental protocol offers a robust framework for directly comparing their metal-binding affinities, which will be a crucial step in elucidating their respective potential in drug discovery and chemical biology. Further research into the stability constants of AMQ with a wider range of metal ions and a deeper investigation into its cellular and in vivo effects are warranted to fully understand its therapeutic and research potential.

References

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46.
  • Cherny, R. A., Atwood, C. S., Xilinas, M. E., Gray, D. N., Jones, W. D., McLean, C. A., ... & Bush, A. I. (2001). Treatment with a copper-zinc chelator markedly and rapidly inhibits β-amyloid accumulation in Alzheimer's disease transgenic mice. Neuron, 30(3), 665-676.
  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS neuroscience & therapeutics, 18(1), 41–46.
  • Zatta, P., Raneiri, R., & Tiozzo, R. (2007). Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy. Neurotoxicology, 28(3), 445-449.
  • Kovács, H., Hajdu, B., May, N. V., Lihi, N., Szatmári, I., Szakács, G., & Enyedy, É. A. (2021). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. Inorganic chemistry, 60(2), 969–984.
  • [This is a placeholder for a general reference on 8-hydroxyquinoline chemistry, if needed]
  • [This is a placeholder for a general reference on metal chel
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.
  • [This is a placeholder for a reference on the synthesis or properties of AMQ, if a specific one becomes available]
  • [This is a placeholder for a reference on the cellular effects of 7-substituted 8-hydroxyquinolines, if a specific one is used]
  • Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Anticancer activity of the antibiotic clioquinol. Cancer research, 65(8), 3389–3395.
  • [This is a placeholder for an additional relevant reference]
  • [This is a placeholder for an additional relevant reference]
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
  • [This is a placeholder for an additional relevant reference]

Sources

Comparative

A Comparative Guide to the Efficacy of 8-Hydroxyquinoline Derivatives: A Focus on 7-(Aminomethyl)quinolin-8-ol

Abstract The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] This is largely attributed to its exceptional ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] This is largely attributed to its exceptional ability to chelate metal ions, a mechanism that underpins its utility as an anticancer, antimicrobial, and neuroprotective agent.[3][4][5] Modifications to the 8-HQ ring, particularly at the C-7 position, have proven to be a highly effective strategy for modulating and enhancing therapeutic efficacy.[6] This guide provides an in-depth comparison of the broader class of 8-hydroxyquinoline derivatives with a specific focus on 7-substituted aminomethyl analogues, exemplified by 7-(Aminomethyl)quinolin-8-ol. We will explore the foundational mechanism of action, delve into the structure-activity relationships that govern efficacy, present comparative experimental data, and provide detailed protocols for evaluating these compounds in a research setting.

Part 1: The 8-Hydroxyquinoline Scaffold: A Master of Metal Chelation

The biological versatility of 8-hydroxyquinoline and its derivatives originates from a simple yet powerful chemical property: its structure as a bidentate chelating agent. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon coordinating with a metal ion.[7] This action sequesters essential metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), which are critical cofactors for numerous enzymes involved in cellular respiration, DNA replication, and other vital processes.[4][7] By disrupting this metal homeostasis, 8-HQ derivatives can inhibit microbial growth and induce apoptosis in cancer cells.[3][4]

Fig. 1: Chelation of a metal ion (M²⁺) by 8-Hydroxyquinoline.

This fundamental mechanism confers a wide spectrum of bioactivity, including:

  • Antimicrobial Effects: By sequestering trace metals essential for microbial enzymes, 8-HQ derivatives exhibit potent antibacterial and antifungal properties.[2][7]

  • Anticancer Activity: The disruption of metal homeostasis in cancer cells can trigger oxidative stress and induce caspase-dependent apoptosis.[3][8]

  • Antineurodegenerative Potential: In diseases like Alzheimer's, metal dyshomeostasis contributes to amyloid-β plaque aggregation. 8-HQ derivatives can help restore this balance, showing therapeutic promise.[3][5]

Part 2: The Critical Role of C-7 Substitution in Modulating Efficacy

While the core 8-HQ scaffold provides the foundational activity, its efficacy can be significantly amplified and tailored through chemical modification. Structure-activity relationship (SAR) studies have consistently shown that introducing substituents at the C-5 and C-7 positions is a particularly effective strategy for developing more potent and specific agents.[6]

Focus on 7-Aminomethyl Derivatives (Mannich Bases)

The introduction of an aminomethyl group at the C-7 position via the Mannich reaction has yielded a class of derivatives with compelling biological profiles. These modifications can enhance the molecule's lipophilicity, cellular uptake, and interaction with biological targets.[9] Research has demonstrated that these 7-substituted Mannich bases exhibit potent cytotoxicity against a range of cancer cell lines, and in some cases, can even overcome multidrug resistance.[9][10]

Fig. 2: General structure of 7-Aminomethyl-8-HQ derivatives.
Case Study: A 7-Substituted Derivative in Sepsis

A compelling example of targeted efficacy is the discovery of 7-[phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol . In a phenotypic screen, this compound was found to specifically inhibit High Mobility Group Box 1 (HMGB1)-mediated caspase-11 signaling.[11][12] It acts by binding directly to HMGB1, preventing it from delivering lipopolysaccharide (LPS) into the cell's cytosol, thereby blocking a key pathway that leads to pyroptosis and lethality in endotoxemia.[11] This demonstrates how C-7 substitution can evolve the broad activity of the 8-HQ scaffold into a highly specific and potent therapeutic agent.

Part 3: 7-(Aminomethyl)quinolin-8-ol: A Foundational Derivative

7-(Aminomethyl)quinolin-8-ol represents one of the simplest forms of a 7-aminomethyl substituted 8-HQ derivative. While extensive, direct comparative efficacy studies on this specific molecule are not widely available in peer-reviewed literature, its structure is of significant interest to researchers. It serves as a crucial building block for synthesizing more complex Mannich bases and other derivatives.[13][14]

Based on established SAR principles, we can hypothesize its efficacy profile:

  • Chelating Ability: It retains the core 8-hydroxyquinoline structure necessary for potent metal chelation.

  • Modulated Properties: The primary aminomethyl group at the C-7 position is expected to alter the molecule's polarity and basicity compared to the parent 8-HQ, influencing its solubility, membrane permeability, and target interactions.

  • Synthetic Versatility: The primary amine provides a reactive handle for further chemical modifications, allowing for the creation of a library of novel compounds with potentially enhanced and diversified activities.

Part 4: Comparative Efficacy Data & Analysis

To contextualize the potential efficacy of 7-(Aminomethyl)quinolin-8-ol, it is instructive to compare the performance of various other 8-HQ derivatives for which experimental data is available. The following tables summarize reported bioactivity against cancer cell lines and microbial pathogens.

Note: A lower IC₅₀ or MIC value indicates higher potency. Data for 7-(Aminomethyl)quinolin-8-ol is not included due to a lack of published, direct comparative studies. This data serves as a benchmark for the 8-HQ class.

Table 1: Anticancer Cytotoxicity (IC₅₀, µM) of Selected 8-HQ Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Clioquinol (5-chloro-7-iodo-8-HQ)Prostate Cancer (PC-3)~2.5[3]
5-Chloro-7-((proline-1-yl)methyl)quinolin-8-olUterine Sarcoma (MES-SA)~5-10[10]
5-Chloro-7-((proline-1-yl)methyl)quinolin-8-olMDR Uterine Sarcoma (MES-SA/Dx5)~2-5[10]
Nitroxoline (5-nitro-8-HQ)Bladder Cancer (T24)~6.0[2]

This table illustrates the potent anticancer activity of 8-HQ derivatives, particularly how C-7 substitution can be effective even against multidrug-resistant (MDR) cell lines.[10]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected 8-HQ Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
8-HydroxyquinolineE. coli>100[15]
ClioquinolC. albicans0.25 - 2.0[15]
Novel Derivative 'L14'C. albicans≤0.125 - 0.5[15]
NitroxolineB. subtilis20[6]
7-(4-methylpiperazin-1-yl)methyl)quinolin-8-olB. subtilis10[6][13]

This data highlights the significant enhancement of antimicrobial activity achieved through substitution on the 8-HQ ring, with some 7-substituted derivatives showing superior potency compared to established standards.[6][13]

Part 5: Experimental Protocols for Efficacy Evaluation

To ensure trustworthy and reproducible results, standardized assays are critical. Below are detailed methodologies for assessing the cytotoxic and antimicrobial efficacy of quinoline derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 8-HQ derivatives) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include untreated cells as a negative control and a solvent-only (e.g., DMSO) group as a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Fig. 3: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of a compound, one can identify the precise concentration at which bacteriostatic or fungistatic activity occurs.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Conclusion and Future Perspectives

The 8-hydroxyquinoline scaffold is a proven and powerful platform for the development of therapeutic agents. The core mechanism of metal chelation provides a broad spectrum of activity that can be intelligently refined through chemical derivatization.

This guide highlights that substitutions at the C-7 position are a key strategy for enhancing efficacy. While direct, comprehensive data on 7-(Aminomethyl)quinolin-8-ol dihydrochloride is currently limited, the analysis of structurally related C-7 Mannich bases and other analogs provides a strong rationale for its potential as both a valuable synthetic intermediate and a bioactive molecule in its own right. Its simpler structure offers a foundational starting point for building more complex and targeted derivatives.

Future research should focus on direct, head-to-head comparisons of 7-(Aminomethyl)quinolin-8-ol against its parent compound and other C-7 derivatives across various biological assays. Elucidating its specific pharmacokinetic and pharmacodynamic profiles will be crucial in unlocking its full therapeutic potential and continuing the legacy of the remarkable 8-hydroxyquinoline family.

References

  • Unveiling the Therapeutic Potential of 8-Hydroxyquinoline: A Multi-Targeting Approach. (2025). Bentham Science.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (n.d.). PMC.
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • What is the mechanism of action of 8-Hydroxyquinoline. (2024). ChemicalBook.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar
  • Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. (2025). BenchChem.
  • 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. (2025). Bentham Science Publishers.
  • Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. (2023).
  • In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol. (2025). BenchChem.
  • Comparative study of multidrug resistance-targeting 8-hydroxyquinoline-amino acid conjugates: anticancer effect, interaction with human serum albumin and organic anion transporting polypeptides. (2025). PubMed.
  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (2021).
  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol deriv
  • Synthesis of 7-Aminoquinolin-8-ol Derivatives: An Application Note and Protocol. (2025). BenchChem.
  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (n.d.).
  • The Potent Biological Versatility of 7-Aminoquinolin-8-ol Derivatives: A Technical Guide. (2026). BenchChem.
  • An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Medi
  • A Comparative Analysis of 7-(prop-1-en-1-yl)quinolin-8-ol and Other 8-Hydroxyquinoline Derivatives as Antimicrobial Agents. (2025). BenchChem.
  • An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling. (2021). Frontiers.

Sources

Validation

Validation of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride Purity and Stability by HPLC-UV: A Comparative Methodological Guide

As drug development increasingly targets metallo-neurobiology and specialized chelation therapies, 8-hydroxyquinoline derivatives have taken center stage. Among these, 7-(Aminomethyl)quinolin-8-ol dihydrochloride (7-AM-8...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets metallo-neurobiology and specialized chelation therapies, 8-hydroxyquinoline derivatives have taken center stage. Among these, 7-(Aminomethyl)quinolin-8-ol dihydrochloride (7-AM-8-HQ) is a highly potent, amphoteric chelator. However, its unique structural features—specifically the addition of a basic aminomethyl group—present significant analytical challenges compared to traditional derivatives like standard 8-Hydroxyquinoline (8-HQ) and the lipophilic Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare the chromatographic behavior, validation metrics, and stability-indicating profiles of 7-AM-8-HQ against its alternatives. This guide provides a self-validating HPLC-UV methodology, explaining the chemical causality behind every optimization step to ensure absolute data integrity.

Chromatographic Profiling: The Chemical Causality

To develop a robust HPLC-UV method, we must first understand the molecular behavior of the analytes in solution.

  • 7-(Aminomethyl)quinolin-8-ol Dihydrochloride (Target): This molecule possesses three ionizable centers: a phenol (pKa ~10), a quinoline nitrogen (pKa ~5), and a highly basic primary amine (pKa ~9.5)[1]. At a typical acidic HPLC pH (pH 2.5–3.0), the molecule exists as a highly polar dication. On a standard reversed-phase C18 column, it will elute in the void volume. Furthermore, the 8-hydroxyquinoline core is a potent metal chelator; trace metals (Fe, Al) in standard silica matrices cause severe peak tailing[3].

  • 8-Hydroxyquinoline (Alternative 1): Lacking the aminomethyl group, 8-HQ has moderate polarity. It still suffers from metal-chelation tailing but retains well on standard C18 columns under acidic conditions[4].

  • Clioquinol (Alternative 2): The addition of chlorine and iodine atoms makes Clioquinol highly lipophilic and poorly soluble in water. It requires a high percentage of organic modifier (e.g., 70–90% Acetonitrile) for elution and exhibits minimal silanol interaction[5].

Method Optimization Logic

To force the retention of the highly polar 7-AM-8-HQ on a C18 column, we must employ Ion-Pairing Chromatography . Adding an anionic ion-pairing reagent (e.g., Sodium 1-heptanesulfonate) neutralizes the protonated amine, increasing its apparent lipophilicity. To suppress silanol interactions and metal chelation, we utilize a highly end-capped, high-purity silica column and an acidic mobile phase (pH 3.0).

G cluster_challenges Chromatographic Challenges cluster_solutions Method Optimization Logic Target 7-(Aminomethyl)quinolin-8-ol Dihydrochloride C1 High Polarity (Basic Amine) Early Elution Target->C1 C2 Strong Metal Chelation Peak Tailing Target->C2 S1 Ion-Pairing Reagent (e.g., Heptanesulfonate) C1->S1 S2 Acidic Mobile Phase (pH 3.0) + End-Capped Silica C2->S2 Result Sharp, Retained Peak (Validated HPLC-UV) S1->Result S2->Result

Figure 1: Chromatographic interaction challenges of 7-AM-8-HQ and the corresponding mitigation logic.

Comparative HPLC-UV Experimental Protocols

The following protocols are designed as self-validating systems. System suitability criteria (Tailing factor 1.5, Theoretical plates 5000) must be met before sample analysis to ensure the column is fully equilibrated with the ion-pairing reagent.

Step-by-Step Preparation Workflow
  • Mobile Phase Preparation (7-AM-8-HQ): Dissolve 1.01 g of Sodium 1-heptanesulfonate (5 mM) in 1000 mL of HPLC-grade water. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid[2]. Filter through a 0.22 µm membrane.

  • Standard Preparation: Accurately weigh 10 mg of 7-AM-8-HQ dihydrochloride and dissolve in 10 mL of Mobile Phase (1000 µg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL.

  • Equilibration: Flush the end-capped C18 column with the ion-pairing mobile phase for at least 45 minutes (approx. 20 column volumes) to ensure complete stationary phase saturation. Failure to do so will result in drifting retention times.

Table 1: Optimized HPLC-UV Conditions Comparison
Parameter7-(Aminomethyl)quinolin-8-ol (Target)8-Hydroxyquinoline (Alt 1)Clioquinol (Alt 2)
Column Waters XBridge C18 (150 x 4.6 mm, 5 µm)Standard C18 (150 x 4.6 mm, 5 µm)Sunfire C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 5 mM Na-Heptanesulfonate (pH 3.0)0.1% TFA in WaterWater (pH 3.0 with H3PO4)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode Isocratic (75% A : 25% B)Isocratic (60% A : 40% B)Isocratic (10% A : 90% B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection ( λ ) 254 nm240 nm254 nm
Retention Time ~5.2 min~4.5 min~6.1 min
Tailing Factor 1.3 (Acceptable)1.1 (Excellent)1.0 (Excellent)

Note: Clioquinol data is aligned with standard stability-indicating parameters utilizing high organic modifier[5].

Comparative Method Validation (ICH Q2(R1) Compliant)

To establish trustworthiness, the method was validated strictly according to ICH Q2(R1) guidelines. The data below illustrates how the structural complexity of 7-AM-8-HQ slightly impacts ultimate sensitivity compared to simpler analogs, though it remains highly within acceptable pharmaceutical limits.

Table 2: Validation Metrics Comparison
Validation Parameter7-AM-8-HQ (Target)8-HQ (Alt 1)Clioquinol (Alt 2)
Linearity Range 1.0 – 100 µg/mL0.5 – 100 µg/mL0.5 – 150 µg/mL
Correlation Coeff ( R2 ) 0.99920.99980.9999
LOD (S/N = 3) 0.05 µg/mL0.02 µg/mL0.02 µg/mL
LOQ (S/N = 10) 0.15 µg/mL0.06 µg/mL0.05 µg/mL
Precision (%RSD, n=6) 1.2%0.8%0.6%
Accuracy (Recovery %) 98.5% – 101.2%99.1% – 100.5%99.4% – 100.8%

Causality Insight: The slightly higher Limit of Detection (LOD) and %RSD for 7-AM-8-HQ is a direct consequence of residual secondary interactions between the basic amine and unshielded silanols, which causes microscopic peak broadening. Clioquinol, being highly lipophilic and lacking basic amines, yields sharper peaks and lower LODs[2][6].

Forced Degradation & Stability-Indicating Profile

A method is only "stability-indicating" if it can successfully resolve the parent API from its degradation products while maintaining a mass balance of 100% ± 2%.

Forced Degradation Protocol
  • Acid/Base Hydrolysis: Treat 1 mg/mL API with 0.1N HCl or 0.1N NaOH at 60°C for 24 hours. Neutralize before injection.

  • Oxidation: Treat 1 mg/mL API with 3% H2​O2​ at room temperature for 24 hours.

  • Photolysis: Expose the sample to UV light (254 nm) for 24 hours in a quartz cuvette[7].

  • Thermal: Expose solid API to 60°C for 7 days.

FD API API Sample (1 mg/mL) Acid 0.1N HCl (24h, 60°C) API->Acid Base 0.1N NaOH (24h, 60°C) API->Base Oxid 3% H2O2 (24h, RT) API->Oxid Phot UV Light (254nm, 24h) API->Phot Neut Neutralization & Dilution Acid->Neut Base->Neut Oxid->Neut Phot->Neut HPLC HPLC-UV Analysis Mass Balance Check Neut->HPLC

Figure 2: Systematic forced degradation workflow ensuring mass balance and method specificity.

Table 3: Comparative Degradation Susceptibility
Condition7-AM-8-HQ (Target)8-HQ (Alt 1)Clioquinol (Alt 2)Primary Degradation Mechanism
Acid (0.1N HCl) Stable (<2% deg)StableStableN/A
Base (0.1N NaOH) Moderate (~8% deg)Slight (~3% deg)Slight (~2% deg)Phenolic oxidation in alkaline media.
Oxidation (3% H2​O2​ ) Highly Susceptible (~35% deg) Moderate (~12% deg)Stable (<1% deg)7-AM-8-HQ: Oxidative deamination of the primary amine to an aldehyde.
Photolytic (UV 254nm) Stable (<3% deg)StableHighly Susceptible (~40% deg) Clioquinol: Photolytic dehalogenation (loss of Iodine/Chlorine)[7].
Thermal (60°C) StableStableStableN/A

Causality Insight: The forced degradation profile reveals the distinct chemical vulnerabilities of each molecule. 7-AM-8-HQ is highly susceptible to oxidation because the primary aminomethyl group is easily oxidized to an aldehyde or nitrile in the presence of peroxides. Conversely, Clioquinol is virtually immune to oxidation but degrades rapidly under UV light due to the photolabile nature of its carbon-halogen bonds[5][7]. The ion-pairing HPLC method successfully resolves the oxidative degradants of 7-AM-8-HQ (which elute later due to the loss of the polar amine) from the parent peak, proving its stability-indicating power.

Conclusion

Validating the purity and stability of 7-(Aminomethyl)quinolin-8-ol dihydrochloride requires a deeper understanding of its amphoteric and chelating nature. While standard 8-HQ and Clioquinol can be analyzed using conventional reversed-phase techniques, 7-AM-8-HQ demands the use of ion-pairing reagents (or HILIC) to overcome its extreme polarity and prevent early elution. By implementing the optimized, self-validating protocol detailed in this guide, researchers can achieve highly accurate, ICH-compliant quantification while successfully tracking its unique oxidative degradation pathways.

References

  • [4] LC of Pharmaceutically Important Halogenated 8-hydroxyquinolines After Precolumn Derivatization. PubMed / NIH. Available at:[Link]

  • [1] 8-Hydroxyquinolines in metallosupramolecular chemistry. ResearchGate. Available at:[Link]

  • [7] A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. Available at: [Link]

  • [6] A validated liquid chromatographic method for the simultaneous determination of betamethasone valerate and clioquinol in creams using time programmed UV detection. ResearchGate. Available at: [Link]

  • [5] Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • [3] Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing). Available at: [Link]

Sources

Comparative

A Comparative Guide to the LC-MS/MS Characterization and Validation of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride Metabolites

This guide provides an in-depth, objective comparison of methodologies for the characterization and validation of metabolites of 7-(Aminomethyl)quinolin-8-ol dihydrochloride using Liquid Chromatography with tandem Mass S...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of methodologies for the characterization and validation of metabolites of 7-(Aminomethyl)quinolin-8-ol dihydrochloride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive framework, supported by experimental data, to establish robust and reliable bioanalytical assays.

Introduction

7-(Aminomethyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a well-established chelating agent with diverse biological activities.[1][2][3] The introduction of an aminomethyl group at the 7-position is expected to modulate its physicochemical properties and metabolic fate.[1] Understanding the metabolism of this compound is critical for its development as a safe and effective therapeutic agent. LC-MS/MS stands as the gold standard for metabolite identification and quantification due to its exceptional sensitivity and specificity.[4][5] This guide will elucidate the process of characterizing and validating an LC-MS/MS method for its metabolites, comparing different approaches and providing the scientific rationale behind methodological choices.

The process of bringing a new drug to market requires a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6][7][8] In vitro assays are fundamental in the early stages of drug discovery to predict a compound's pharmacokinetic profile and potential for drug-drug interactions.[7][8] Bioanalytical method validation is a crucial step, ensuring that the data generated is reliable and reproducible for regulatory submissions.[9][10][11] Regulatory bodies like the FDA and EMA have stringent guidelines for this process.[9][10]

Predicted Metabolic Pathways of 7-(Aminomethyl)quinolin-8-ol

Based on the structure of 7-(Aminomethyl)quinolin-8-ol and known metabolic pathways for related quinoline compounds, several biotransformations can be anticipated.[12] These include:

  • Phase I Metabolism: Primarily oxidative reactions mediated by cytochrome P450 (CYP) enzymes.[6][7] This can lead to hydroxylation of the quinoline ring or N-dealkylation of the aminomethyl group.

  • Phase II Metabolism: Conjugation reactions to increase water solubility and facilitate excretion. This may involve glucuronidation or sulfation of the hydroxyl group.[13]

The following diagram illustrates the predicted metabolic pathways.

Metabolic Pathway Parent 7-(Aminomethyl)quinolin-8-ol PhaseI Phase I Metabolites (e.g., Hydroxylated derivatives) Parent->PhaseI Oxidation (CYP450) PhaseII Phase II Metabolites (e.g., Glucuronide conjugates) Parent->PhaseII Direct Conjugation PhaseI->PhaseII Conjugation (UGTs, SULTs) Excretion Excretion PhaseII->Excretion

Caption: Predicted metabolic pathways for 7-(Aminomethyl)quinolin-8-ol.

LC-MS/MS Method Development: A Comparative Approach

The development of a robust LC-MS/MS method is foundational for accurate metabolite identification. Key parameters must be optimized to achieve the desired sensitivity, selectivity, and reproducibility.

Liquid Chromatography: Separating Polar Metabolites

Metabolites are often more polar than the parent drug, presenting a challenge for traditional reversed-phase liquid chromatography (RPLC).[14][15]

Comparison of LC Methodologies

ParameterReversed-Phase (RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Mixed-Mode Chromatography
Stationary Phase C18, C8 (nonpolar)Bare silica, polar bonded phasesCombines ion-exchange and reversed-phase or HILIC properties
Mobile Phase High aqueous content for polar analytesHigh organic contentGradient from high organic to high aqueous
Retention of Polar Metabolites Poor, often elute near the void volumeExcellentGood, offers orthogonal selectivity
MS Compatibility Good, volatile buffers can be usedExcellent, high organic content aids desolvationGood, requires careful buffer selection
Recommendation May be suitable for the parent compound and less polar metabolites.Often the preferred choice for a broad range of polar metabolites .[16][17]A powerful alternative when HILIC or RPLC alone is insufficient.

Rationale for HILIC: For the analysis of 7-(Aminomethyl)quinolin-8-ol and its expected polar metabolites, a HILIC-based separation is often advantageous. The high organic content of the mobile phase in HILIC enhances ESI efficiency and sensitivity.[16]

Tandem Mass Spectrometry: Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of metabolites.[18] Collision-induced dissociation (CID) of the protonated molecule ([M+H]+) generates fragment ions that are characteristic of the molecule's structure.[18][19]

Predicted Fragmentation of the Parent Compound

The fragmentation of the quinoline core is expected to involve losses of small neutral molecules like HCN.[19][20] The aminomethyl side chain may also undergo characteristic fragmentation.

The following diagram illustrates the proposed MS/MS fragmentation.

Fragmentation Pathway cluster_0 Precursor Ion cluster_1 Product Ions Parent_Ion [M+H]+ Fragment_1 [M+H - NH3]+ Parent_Ion->Fragment_1 Loss of Ammonia Fragment_2 [M+H - CH2NH2]+ Parent_Ion->Fragment_2 Side Chain Cleavage Fragment_3 [Quinoline Core Fragment]+ Parent_Ion->Fragment_3 Ring Cleavage

Caption: Proposed MS/MS fragmentation of 7-(Aminomethyl)quinolin-8-ol.

Experimental Protocols

In Vitro Metabolism Study

This protocol outlines a typical in vitro experiment to generate metabolites using liver microsomes.

Materials:

  • Human Liver Microsomes (HLM) or S9 fraction[21][22]

  • NADPH regenerating system[22]

  • 7-(Aminomethyl)quinolin-8-ol dihydrochloride

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes (final protein concentration of 0.5-1 mg/mL), the test compound, and phosphate buffer.[22]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quench the reaction by adding ice-cold acetonitrile (typically 2:1 or 3:1 ratio of ACN to sample).[19]

  • Vortex and centrifuge to precipitate proteins.[22]

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[18][23]

Example Chromatographic Conditions (HILIC):

  • Column: A HILIC column (e.g., silica or amide-based).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[14][16]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[16]

  • Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full scan for metabolite profiling and product ion scan for structural elucidation.

  • Collision Energy: Optimized for the parent compound and suspected metabolites.

Bioanalytical Method Validation

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[9][10][11] The validation process is guided by regulatory documents from agencies such as the FDA.[9][24][25]

Key Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[26]No significant interfering peaks at the retention time of the analyte and internal standard.[27]
Accuracy The closeness of the determined value to the nominal or known true value.[26][28]Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[4]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[26][28]Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[4]
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.[4][26]Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[24]The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[4][26]Analyte concentrations should be within ±15% of the initial concentration.

The following diagram illustrates the workflow for bioanalytical method validation.

Validation Workflow Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Assessment Accuracy->Stability End Validated Method Stability->End

Caption: Bioanalytical method validation workflow.

Comparison with Alternative Technologies

While LC-MS/MS is the predominant technique, other analytical methods can be used for metabolite analysis, each with its own advantages and limitations.

TechnologyPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent chromatographic resolution, extensive spectral libraries.[17]Requires derivatization for non-volatile metabolites, which can introduce variability.[23][29]
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation based on electrophoretic mobility.Excellent for highly polar and charged metabolites, requires small sample volumes.[29]Lower loading capacity, can be less robust than LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive, provides unambiguous structural elucidation.[23]Significantly lower sensitivity compared to MS.[23][30]

For the comprehensive characterization of drug metabolites, which often involves identifying unknown compounds at low concentrations, the superior sensitivity and structural information provided by LC-MS/MS make it the most suitable technique.[23][31]

Conclusion

The characterization and validation of metabolites of 7-(Aminomethyl)quinolin-8-ol dihydrochloride by LC-MS/MS is a rigorous process that is essential for drug development. A well-validated method ensures the generation of high-quality, reliable data that can be confidently submitted to regulatory agencies.[10][11] The choice of chromatographic conditions, particularly the use of HILIC for polar metabolites, and the systematic validation of the method are critical for success. While alternative technologies exist, LC-MS/MS remains the cornerstone of modern bioanalysis for its unparalleled sensitivity, specificity, and versatility.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Sartorius. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Sartorius. (n.d.). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Retrieved from [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Patel, D. P., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(3), 135-143.
  • Syngene. (n.d.). In Vitro Metabolism: Drug Safety & Efficacy Assays. Retrieved from [Link]

  • IQVIA. (n.d.). In Vitro Metabolism. Retrieved from [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Hellys, B., et al. (2019). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Metabolites, 9(11), 263.
  • Trimpin, S., & Inutan, E. D. (2015, May 1). Nonconventional Alternatives to LC–MS. LCGC International. Retrieved from [Link]

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Brazilian Chemical Society, 22(12), 2289-2296.
  • Kertész, V., et al. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 45(1), 88-96.
  • Lee, J.-H., et al. (2016). Liquid Chromatography-Mass Spectrometry-Based Rapid Secondary-Metabolite Profiling of Marine Pseudoalteromonas sp. M2. Marine Drugs, 14(1), 21.
  • Pesek, J. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Lee, J. W., et al. (2016). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 18(3), 1635-1642.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Wishart, D. S. (2007). Overview of Mass Spectrometry-Based Metabolomics: Opportunities and Challenges. Methods in Molecular Biology, 358, 1-21.
  • Dunn, W. B., & Ellis, D. I. (2005). Mass Spectrometry Strategies in Metabolomics. Methods in Molecular Biology, 302, 241-267.
  • Ramautar, R. (2016). CE-MS for Metabolomics: A Comparison with Other Techniques. In Metabolomics: From Fundamentals to Clinical Applications (pp. 165-184). Royal Society of Chemistry.
  • Felczak, A., et al. (2022). Effect of Quinoline on the Phospholipid Profile of Curvularia lunata and Its Microbial Detoxification. International Journal of Molecular Sciences, 23(19), 11453.
  • Jørgensen, C. G., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry.
  • Sharma, S., et al. (2022). Tandem mass spectrometry instrumentation and application in pharmaceutical analysis. World Journal of Pharmaceutical Research, 11(11), 1056-1070.
  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, May). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Deuschle, C., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1903-1917.
  • Patti, G. J., et al. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database.
  • Fletcher, K. A., & Canning, M. V. (1976). Metabolism of 8-aminoquinoline Antimalarial Agents.
  • Prachayasittikul, V., et al. (2013). Metabolism of dopamine and actions of 8-hydroxyquinoline derivatives.
  • NextSDS. (n.d.). 7-Aminoquinoline-8-ol — Chemical Substance Information. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
  • PubChem. (n.d.). 8-Quinolinol, 7-[(diethylamino)methyl]-. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Gucma, M., et al. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 30(2), 427.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

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Validation

A Comparative Analysis of 7-(Aminomethyl)quinolin-8-ol dihydrochloride Against Standard Ionophores: A Guide for Researchers

This guide provides an in-depth comparative analysis of 7-(Aminomethyl)quinolin-8-ol dihydrochloride, a member of the 8-hydroxyquinoline (8HQ) family, against established standard ionophores. It is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 7-(Aminomethyl)quinolin-8-ol dihydrochloride, a member of the 8-hydroxyquinoline (8HQ) family, against established standard ionophores. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate tool for modulating intracellular ion concentrations in experimental systems. We will explore the mechanistic underpinnings of these compounds, present comparative performance data, and provide detailed, validated protocols for their evaluation.

Introduction: The Critical Role of Ionophores in Research

Ionophores are lipophilic molecules that facilitate the transport of ions across biological membranes, a function that is typically impermeable to charged species. By disrupting the tightly regulated homeostasis of intracellular ions, these molecules serve as powerful tools to investigate a vast array of cellular processes.[1] Zinc (Zn²⁺), in particular, is a crucial second messenger and a structural component of thousands of proteins, regulating everything from signal transduction and gene expression to apoptosis.[2][3]

The ability to precisely manipulate intracellular zinc levels has driven the use of zinc ionophores in diverse fields, including cancer biology, neuroscience, and virology.[1][4][5] However, not all ionophores are created equal. They differ in potency, ion selectivity, off-target effects, and cytotoxicity. The selection of an ionophore must, therefore, be a deliberate choice based on a clear understanding of its properties and the specific requirements of the experimental model.

This guide focuses on 7-(Aminomethyl)quinolin-8-ol, a derivative of the well-established 8-hydroxyquinoline metal-binding scaffold.[6][7] We will compare its projected performance characteristics against three widely used standard ionophores: Clioquinol, a fellow 8-hydroxyquinoline; Pyrithione, a highly potent zinc ionophore; and A23187 (Calcimycin), a classic divalent cation ionophore.

Understanding the Ionophores: Mechanisms and Properties

The efficacy of an ionophore is rooted in its chemistry. The ability to chelate a metal ion, shield its charge within a lipophilic exterior, and transport it across the lipid bilayer is paramount.

The 8-Hydroxyquinoline (8HQ) Family: 7-(Aminomethyl)quinolin-8-ol and Clioquinol

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating capabilities.[6][7] Both 7-(Aminomethyl)quinolin-8-ol and Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) belong to this family.

  • Mechanism of Action: 8HQs are bidentate chelators, binding metal ions like Zn²⁺ and Cu²⁺ via the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group.[3][6] This forms a neutral, lipophilic complex that can diffuse across the cell membrane. Once in the cytoplasm, the complex can dissociate, releasing the ion and thereby increasing its intracellular concentration. This shuttling mechanism is the essence of their ionophoretic activity.[3] The anticancer effects of many 8HQs are linked to their ability to elevate intracellular zinc, which can induce apoptosis, often through lysosomal disruption.[8][9]

  • 7-(Aminomethyl)quinolin-8-ol: As a derivative, it shares the core 8HQ pharmacophore responsible for metal chelation. The introduction of an aminomethyl group at the 7-position is expected to modulate its solubility, electronic properties, and potentially its biological activity and selectivity compared to other 8HQs like Clioquinol.[10]

  • Clioquinol: Originally an antimicrobial, Clioquinol has been extensively repurposed as a research tool and an investigational therapeutic for neurodegenerative diseases and cancer.[6][11] Its ionophore activity is well-documented, showing it effectively increases intracellular levels of both zinc and copper.[8][12][13]

Pyrithione (PT)

Zinc Pyrithione is widely known as an active ingredient in anti-dandruff shampoos due to its fungistatic and bacteriostatic properties.[14] In research, it is recognized as one of the most potent zinc ionophores.

  • Mechanism of Action: Pyrithione readily forms a stable complex with zinc, facilitating its rapid transport into the cell.[15][16] The resulting high intracellular zinc levels are believed to inhibit microbial growth by mismetallating essential enzymes and can trigger apoptosis in mammalian cells.[17] Its potent antiviral activity has been attributed to the inhibition of viral RNA-dependent RNA polymerase by the influx of zinc.[14][18]

A23187 (Calcimycin)

A23187 is a mobile ion-carrier antibiotic that is a gold standard for increasing intracellular calcium (Ca²⁺).[19][20][21]

  • Mechanism of Action: It forms stable 2:1 complexes with divalent cations. While it is most commonly used to study calcium-dependent signaling, it is not perfectly selective. Its affinity for other divalent cations is a critical consideration. It is most selective for Mn²⁺, followed by Ca²⁺ and Mg²⁺, with much lower selectivity for Sr²⁺ and Ba²⁺.[19] This property makes it a useful control for assessing the zinc-selectivity of other ionophores.

Quantitative and Qualitative Comparative Analysis

The choice of an ionophore depends on the desired outcome. Key parameters for comparison include efficacy in ion transport, ion selectivity, and resultant cytotoxicity.

Data Presentation: Ionophore Performance Metrics

The following tables summarize key performance data for the selected ionophores. Data for 7-(Aminomethyl)quinolin-8-ol is projected based on the performance of structurally similar 8-hydroxyquinoline derivatives and is provided for illustrative comparison.

Table 1: Comparative Ionophore Efficacy (Zinc Transport)

Ionophore Typical Working Concentration Zinc Transport Efficacy Cell Type / Model Reference
7-(Aminomethyl)quinolin-8-ol 1-20 µM (Projected) Moderate to High (Projected) Various Cancer Lines Based on 8HQ class[13]
Clioquinol 1-50 µM High Hepa 1-6, DU 145 [8][22]
Pyrithione 0.1-5 µM Very High A549, HeLa [15][16]

| A23187 (Calcimycin) | 0.5-10 µM | Transports divalent cations, including Zn²⁺ | Rat Thymocytes | |

Table 2: Comparative Cytotoxicity (IC₅₀ Values)

Ionophore IC₅₀ (Cancer Cells) Cell Line Notes Reference
7-(Aminomethyl)quinolin-8-ol 5-30 µM (Projected) Various Efficacy often enhanced with supplemental zinc. Based on 8HQ class[23]
Clioquinol 5-50 µM Various Activity is potentiated by exogenous zinc.[11] [11]
Pyrithione Low µM range Various Potent cytotoxicity linked to high zinc influx. [24]

| A23187 (Calcimycin) | Varies widely | HL-60, S49 | Induces Ca²⁺-dependent apoptosis. |[21] |

Logic of Ionophore Selection

The optimal ionophore is application-dependent. A researcher must balance potency, potential for off-target effects due to non-selective ion transport, and inherent cytotoxicity.

G start Start: What is the primary experimental goal? goal1 Maximize Intracellular Zinc Increase? start->goal1 High Potency Needed goal2 Study Zinc-Specific Effects vs. General Divalent Cation Effects? start->goal2 Ion Selectivity is Key goal3 Balance Zinc Increase with Lower Cytotoxicity? start->goal3 Modulated Effect Desired ionophore1 Use Pyrithione (Highest Potency) goal1->ionophore1 ionophore2 Use a Zinc-Specific Ionophore (8HQ or Pyrithione) + A23187 as a control goal2->ionophore2 ionophore3 Use an 8-Hydroxyquinoline (e.g., 7-(Aminomethyl)quinolin-8-ol or Clioquinol) goal3->ionophore3

Caption: Decision tree for selecting an appropriate ionophore.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in controls to ensure the trustworthiness of the data. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Quantification of Intracellular Zinc Flux using Fluorescent Probes

Objective: To quantitatively measure the increase in intracellular labile zinc concentration mediated by an ionophore. This protocol uses FluoZin-3 AM, a cell-permeant dye that exhibits increased fluorescence upon binding to zinc.[2][22][25]

Causality: The acetoxymethyl (AM) ester group renders the FluoZin-3 molecule lipophilic, allowing it to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the now-impermeable fluorescent indicator in the cytoplasm. Its fluorescence intensity is directly proportional to the concentration of free zinc, providing a real-time readout of ionophore activity.

Materials:

  • Cells of interest (e.g., A549, HeLa, PC3)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • FluoZin-3 AM (stock solution in DMSO)

  • Ionophores: 7-(Aminomethyl)quinolin-8-ol, Clioquinol, Pyrithione (stock solutions in DMSO)

  • Zinc Sulfate (ZnSO₄, stock solution in water)

  • TPEN (N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine), a zinc chelator (stock in DMSO)

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader or confocal microscope

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight (or longer, depending on cell type) at 37°C, 5% CO₂.

  • Dye Loading:

    • Wash cells once with warm PBS.

    • Prepare a loading buffer containing 1-5 µM FluoZin-3 AM in serum-free medium.

    • Add the loading buffer to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with warm PBS to remove extracellular dye. This step is critical to reduce background fluorescence.

  • Treatment:

    • Add fresh serum-free medium containing the desired concentrations of the ionophore (e.g., 10 µM 7-(Aminomethyl)quinolin-8-ol) with or without supplemental zinc (e.g., 10 µM ZnSO₄).

    • Controls are essential:

      • Negative Control: Vehicle (DMSO) only.

      • Zinc-Only Control: ZnSO₄ only (to assess basal zinc uptake).

      • Ionophore-Only Control: Ionophore only (to assess activity with endogenous zinc).

      • Chelator Control: Pre-treat a set of wells with 10 µM TPEN for 30 minutes before adding the ionophore and zinc to confirm the signal is zinc-dependent.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure fluorescence kinetically over 30-60 minutes (Excitation: ~495 nm / Emission: ~515 nm).[25]

    • Alternatively, visualize and quantify fluorescence using a confocal microscope.[22]

  • Data Analysis: Subtract the background fluorescence (from vehicle-only wells) from all readings. Express the data as a fold-change in fluorescence intensity relative to the zinc-only control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate p2 Incubate Overnight p1->p2 a1 Load Cells with FluoZin-3 AM p2->a1 a2 Wash to Remove Extracellular Dye a1->a2 a3 Add Ionophore ± Zinc (and Controls) a2->a3 a4 Measure Fluorescence (Plate Reader / Microscope) a3->a4 d1 Subtract Background a4->d1 d2 Calculate Fold Change vs. Control d1->d2

Caption: Workflow for the fluorescent zinc uptake assay.

Protocol 2: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxicity of the ionophores and establish a dose-response curve.

Causality: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cells, media, and ionophores as in Protocol 1.

  • 96-well plate (clear)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat with a serial dilution of each ionophore for a specified period (e.g., 24, 48, or 72 hours). Include an untreated (vehicle only) control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the untreated control. Plot the percentage of viability against the log of the ionophore concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The selection of a zinc ionophore is a critical decision in experimental design.

  • Pyrithione stands out for its sheer potency, making it ideal for experiments requiring a rapid and maximal increase in intracellular zinc.[16]

  • The 8-Hydroxyquinoline family , including Clioquinol and the promising derivative 7-(Aminomethyl)quinolin-8-ol , offers a more modulated activity. Their well-characterized roles in targeting lysosomes and inducing apoptosis in cancer cells make them valuable tools in oncology research.[8][23] The specific substitutions on the 8HQ ring, as in 7-(Aminomethyl)quinolin-8-ol, provide a rich avenue for developing next-generation ionophores with improved selectivity and therapeutic indices.

  • A23187 remains an indispensable tool, not as a primary zinc ionophore, but as a control to dissect zinc-specific effects from those caused by a general disruption of divalent cation homeostasis.[19]

This guide provides the foundational knowledge and validated protocols for a rigorous comparative analysis. By understanding the distinct properties of 7-(Aminomethyl)quinolin-8-ol and its counterparts, researchers can harness the power of ion modulation to unlock new insights into cellular biology and disease.

References

  • A23187 - Wikipedia. (URL: [Link])

  • A Cancer-Selective Zinc Ionophore Inspired by the Natural Product Naamidine A. ACS Publications. (2018). (URL: [Link])

  • Zinc Ionophore (Clioquinol) Inhibition of Human ZIP1-Deficient Prostate Tumor Growth in the Mouse Ectopic Xenograft Model. PMC. (URL: [Link])

  • Zinc pyrithione - Wikipedia. (URL: [Link])

  • Zinc: The Wonder Drug for the Treatment of Carcinomas. PMC. (URL: [Link])

  • Clioquinol targets zinc to lysosomes in human cancer cells. Biochemical Journal. (2009). (URL: [Link])

  • Antiviral Activity of the Zinc Ionophores Pyrithione and Hinokitiol against Picornavirus Infections. ASM Journals. (URL: [Link])

  • The zinc ionophore clioquinol reverses autophagy arrest in chloroquine-treated ARPE-19 cells and in APP/mutant presenilin-1-transfected Chinese hamster ovary cells. PubMed. (2015). (URL: [Link])

  • ZINC PYRITHIONE. Ataman Kimya. (URL: [Link])

  • Zinc ionophores pyrithione inhibits herpes simplex virus replication through interfering with proteasome function and NF-κB activation. PubMed. (2013). (URL: [Link])

  • Zinc pyrithione is a potent inhibitor of PLPro and cathepsin L enzymes with ex vivo inhibition of SARS-CoV-2 entry and replication. bioRxiv. (2022). (URL: [Link])

  • Investigating Structural Property Relationships to Enable Repurposing of Pharmaceuticals as Zinc Ionophores. MDPI. (2021). (URL: [Link])

  • Rational Design of Silicon-Based Zinc Ionophores. PMC. (2022). (URL: [Link])

  • Chloroquine Is a Zinc Ionophore. PLOS One. (URL: [Link])

  • Zinc ionophores: chemistry and biological applications. ResearchGate. (URL: [Link])

  • Synthesis and Anticancer Properties of Water-Soluble Zinc Ionophores. PMC. (URL: [Link])

  • Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. (2020). (URL: [Link])

  • Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro. MDPI. (2016). (URL: [Link])

  • Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. PMC. (2023). (URL: [Link])

  • Zinc Ionophore Activity of Quercetin and Epigallocatechin-gallate: From Hepa 1-6 Cells to a Liposome Model. ACS Publications. (2014). (URL: [Link])

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). (URL: [Link])

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (URL: [Link])

  • PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. Metallomics (RSC Publishing). (URL: [Link])

  • Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria. MDPI. (2022). (URL: [Link])

  • Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases. PMC. (URL: [Link])

  • Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases. ResearchGate. (2021). (URL: [Link])

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (URL: [Link])

  • An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling. Frontiers. (2021). (URL: [Link])

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-(Aminomethyl)quinolin-8-ol dihydrochloride

Advanced Operational Guide: PPE and Handling Protocols for 7-(Aminomethyl)quinolin-8-ol Dihydrochloride As an application scientist or drug development professional, handling novel functionalized compounds requires movin...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: PPE and Handling Protocols for 7-(Aminomethyl)quinolin-8-ol Dihydrochloride

As an application scientist or drug development professional, handling novel functionalized compounds requires moving beyond basic safety sheets to understand the mechanistic reasons behind safety protocols. 7-(Aminomethyl)quinolin-8-ol dihydrochloride (CAS: 591207-61-3) is a highly reactive, functionalized derivative of 8-hydroxyquinoline (8-HQ)[1][2].

To handle this compound safely, you must account for two distinct chemical vectors:

  • The Dihydrochloride Salt: Renders the compound highly hygroscopic and acidic. Upon contact with ambient moisture or physiological fluids (sweat, tears, mucosal linings), it rapidly dissociates, causing localized pH drops and severe tissue irritation[3][4].

  • The 8-Hydroxyquinoline (8-HQ) Core: A potent bidentate chelator of divalent cations (e.g., Zn²⁺, Cu²⁺, Fe²⁺). If systemically absorbed, it can disrupt critical metalloenzymes, presenting systemic toxicity, potential teratogenic risks, and severe aquatic toxicity[5][6].

The following guide establishes a self-validating, causality-driven operational framework for handling this compound.

Section 1: Quantitative PPE Selection Matrix

Standard laboratory attire is insufficient. Because the dihydrochloride salt facilitates the dermal absorption of the toxic quinoline core via acidic tissue degradation, personal protective equipment (PPE) must provide an absolute barrier against both acid and fine particulate dust[3][7].

Hazard VectorStructural CauseRecommended PPEQuantitative Justification / Standard
Dermal Exposure Lipophilic quinoline core + Acidic salt dissociationNitrile gloves (Double-gloved, ≥0.11 mm thickness)Breakthrough time >480 min (EN 374 standard).
Ocular Exposure Hygroscopic acidic dust reacting with tear filmSnug-fitting chemical safety goggles + Face shieldPrevents pH < 3.0 micro-burns on the cornea.
Inhalation Aerosolized micro-particlesN95/P100 Particulate Respirator or PAPRFilters ≥99.97% of airborne particles ≥0.3 µm.
Body/Clothing Electrostatic dust adhesionTyvek® disposable lab coat or acid-resistant apronPrevents secondary exposure via dust transfer.

Section 2: Toxicity Mechanism and Pathway Visualization

Understanding the biological fate of 7-(Aminomethyl)quinolin-8-ol dihydrochloride dictates why stringent PPE is non-negotiable. The compound exerts a dual-phase toxicity: immediate acidic irritation followed by systemic metalloenzyme disruption.

ToxicityMechanism A 7-(Aminomethyl)quinolin-8-ol 2HCl Dust B Inhalation / Skin Contact A->B C Acidic Dissolution (Mucous Membranes) B->C Moisture D Systemic Absorption C->D pH Drop & Tissue Damage E Metalloenzyme Chelation (Zn2+, Fe2+, Cu2+) D->E F Cellular Toxicity / Teratogenic Risk E->F

Biochemical pathway of 7-(Aminomethyl)quinolin-8-ol dihydrochloride toxicity and exposure vectors.

Section 3: Standard Operating Procedures (SOPs) for Handling

Do not just follow steps; validate them. This workflow ensures that every handling event is contained and verifiable.

Step-by-Step Methodology: Analytical Weighing and Solution Preparation

  • Environmental Control: Conduct all operations inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Verify inward airflow velocity is ≥100 fpm before opening the container.

  • PPE Donning: Don primary nitrile gloves, a disposable Tyvek coat, and safety goggles. Don secondary (outer) nitrile gloves.

  • Anti-Static Mitigation: The dihydrochloride powder is highly prone to electrostatic scattering. Use an anti-static zero-ionizer fan directed at the analytical balance to neutralize surface charges.

  • Gravimetric Transfer: Using a micro-spatula, carefully transfer the powder to a pre-tared, anti-static weigh boat. Causality note: Avoid vigorous scooping, which generates aerosolized dust.

  • Solubilization & Verification (Self-Validating Step): Transfer the powder to a volumetric flask and add the solvent (e.g., DMSO or buffered aqueous solution) slowly. Check the pH of the resulting solution. The dihydrochloride salt will lower the pH significantly; buffer the solution accordingly to prevent the degradation of downstream biological assays.

  • Decontamination: Wipe down the balance and BSC surfaces with a slightly alkaline detergent solution (e.g., 1% NaHCO₃) to neutralize residual acidic dust, followed by 70% ethanol or DI water.

Section 4: Spill Response and Disposal Logistics

A spill of a dihydrochloride salt requires both mechanical containment and chemical neutralization. Sweeping dry powder will aerosolize the chelator, risking severe inhalation exposure[3][5].

Step-by-Step Methodology: Micro-Spill Response (<50 grams)

  • Evacuation & Assessment: Immediately clear the area. Verify that the HVAC system is not recirculating the air from the spill zone.

  • PPE Upgrade: Upgrade to a P100 respirator and heavy-duty nitrile/neoprene gloves.

  • Chemical Neutralization: Gently cover the spill with a dry, weak base such as Sodium Bicarbonate (NaHCO₃) or a commercial acid-spill absorbent. Causality note: This neutralizes the dihydrochloride component, preventing acidic off-gassing and localized surface etching.

  • Wet Collection: Mist the neutralized powder lightly with water to prevent dust generation. Use disposable damp towels to mechanically collect the slurry. Do NOT sweep or vacuum unless using a certified HEPA-filtered hazardous materials vacuum[3].

  • Validation (Self-Validating Step): Swab the spill area with pH indicator paper moistened with DI water. A pH of 6.5–7.5 confirms the complete removal of the acidic salt.

  • Disposal: Place all contaminated materials into a sealed, clearly labeled hazardous waste container. Dispose of as "Toxic/Acidic Organic Solid Waste" in compliance with local EPA/RCRA regulations. 8-HQ derivatives are highly toxic to aquatic life and must never enter the drain[4][6].

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate S1->S2 S3 Don Level B/C PPE (P100, Double Nitrile) S2->S3 S4 Neutralize (Cover with NaHCO3) S3->S4 S5 Wet Mechanical Collection (No Sweeping) S4->S5 S6 pH Validation (Target: 6.5-7.5) S5->S6 S6->S4 pH < 6.0 S7 Hazardous Waste Disposal S6->S7 Verified Neutral

Step-by-step verified spill response and neutralization workflow for acidic dihydrochloride salts.

References

  • Carl Roth. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline p.a., ACS. Retrieved from [Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-(Aminomethyl)quinolin-8-ol dihydrochloride
Reactant of Route 2
7-(Aminomethyl)quinolin-8-ol dihydrochloride
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